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  • Product: 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid
  • CAS: 3855-87-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6,8-Dibromocoumarin-3-carboxylic Acid (CAS No. 3855-87-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6,8-Dibromocoumarin-3-carboxylic acid (CAS No. 3855-87-6), a halogenated coumar...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,8-Dibromocoumarin-3-carboxylic acid (CAS No. 3855-87-6), a halogenated coumarin derivative with significant potential as a pharmacological tool in neuroscience research. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a negative allosteric modulator of N-Methyl-D-Aspartate (NMDA) receptors. The guide includes detailed experimental protocols for its synthesis and characterization, as well as a representative protocol for its evaluation in electrophysiological assays. The underlying mechanism of its modulatory action on NMDA receptors and its relevance in the context of neurological disorders are also discussed.

Introduction and Chemical Identity

6,8-Dibromocoumarin-3-carboxylic acid, identified by the Chemical Abstracts Service (CAS) number 3855-87-6, is a synthetic organic compound belonging to the coumarin class of benzopyrones.[1][2] The coumarin scaffold is a common motif in natural products and is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties.[3] The introduction of bromine atoms at the 6 and 8 positions of the coumarin ring, along with a carboxylic acid group at the 3-position, confers unique physicochemical and pharmacological properties to this molecule, distinguishing it from simpler coumarin analogues.[4]

In the field of neuroscience, 6,8-Dibromocoumarin-3-carboxylic acid has gained attention as a negative allosteric modulator (NAM) of N-Methyl-D-Aspartate (NMDA) receptors, where it is also referred to by the identifier UBP651.[5] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[6] Their dysregulation is implicated in a variety of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[6] As a NAM, 6,8-Dibromocoumarin-3-carboxylic acid offers a nuanced approach to modulating NMDA receptor activity, presenting a valuable tool for dissecting the physiological and pathological roles of these receptors.[5]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 6,8-Dibromocoumarin-3-carboxylic acid is essential for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of 6,8-Dibromocoumarin-3-carboxylic acid are summarized in the table below.

PropertyValueSource(s)
CAS Number 3855-87-6[1][2]
Molecular Formula C₁₀H₄Br₂O₄[1][2]
Molecular Weight 347.94 g/mol [1][2]
IUPAC Name 6,8-dibromo-2-oxochromene-3-carboxylic acid[2]
Appearance White to pale cream powder[7]
Melting Point 206-208 °C[4]
Solubility Soluble in DMSO[8]
XLogP3 3.6[2]
Spectroscopic Data

The structural identity of 6,8-Dibromocoumarin-3-carboxylic acid is unequivocally confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring and the vinyl proton at the 4-position of the coumarin ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[11]

  • ¹³C NMR: The spectrum will display characteristic signals for the carbonyl carbons of the lactone and the carboxylic acid, as well as for the aromatic and vinylic carbons.[11]

The IR spectrum of 6,8-Dibromocoumarin-3-carboxylic acid exhibits characteristic absorption bands corresponding to its functional groups.[4][11]

  • O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H group involved in hydrogen bonding.[11]

  • C=O stretch: Two distinct carbonyl stretching frequencies are expected: one for the lactone carbonyl (around 1745 cm⁻¹) and another for the carboxylic acid carbonyl (around 1765 cm⁻¹).[4]

  • C=C stretch: Absorptions in the 1600-1614 cm⁻¹ region correspond to the aromatic and vinylic C=C bonds.[4]

Electron impact mass spectrometry of 6,8-dibromo-coumarin derivatives shows a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately equal abundance).[3] The mass spectrum will exhibit a molecular ion peak (M⁺) along with M+2 and M+4 peaks of predictable relative intensities.[3]

Synthesis of 6,8-Dibromocoumarin-3-carboxylic Acid

The synthesis of 6,8-Dibromocoumarin-3-carboxylic acid is most effectively achieved through a Knoevenagel condensation reaction.[12][13] This method involves the reaction of a substituted salicylaldehyde with a compound containing an active methylene group, such as Meldrum's acid, in the presence of a basic catalyst.[1][12]

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 3,5-Dibromosalicylaldehyde D Knoevenagel Condensation & Intramolecular Cyclization A->D B Meldrum's Acid B->D C Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Heat (Reflux) C->D E 6,8-Dibromocoumarin-3-carboxylic acid D->E

Caption: Synthetic workflow for 6,8-Dibromocoumarin-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of coumarin-3-carboxylic acids.[12][13]

Materials:

  • 3,5-Dibromosalicylaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromosalicylaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2. This will cause the product to precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

  • Dry the purified product under vacuum to yield 6,8-Dibromocoumarin-3-carboxylic acid as a solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and comparing the data with literature values.

Mechanism of Action and Pharmacological Applications

The primary pharmacological interest in 6,8-Dibromocoumarin-3-carboxylic acid lies in its activity as a negative allosteric modulator of NMDA receptors.[5]

Allosteric Modulation of NMDA Receptors

Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site.[6] This binding induces a conformational change in the receptor that alters its response to the agonist. Negative allosteric modulators (NAMs) reduce the receptor's response to the agonist.[14] This mechanism offers a more subtle way to control receptor function compared to competitive antagonists that directly block the agonist binding site, which can lead to a complete shutdown of receptor activity and potential side effects.[14]

A structure-activity relationship study of various coumarin derivatives has shown that the presence of bromo substituents at the 6 and 8 positions enhances the inhibitory activity at NMDA receptors.[4]

NMDA Receptor Signaling Pathway

The following diagram illustrates the general mechanism of NMDA receptor activation and the proposed site of action for 6,8-Dibromocoumarin-3-carboxylic acid.

G cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor (GluN1/GluN2) Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR Binds to GluN1 NAM 6,8-Dibromocoumarin-3-carboxylic acid (NAM) NAM->NMDAR Binds to allosteric site Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Influx

Caption: Proposed mechanism of NMDA receptor modulation.

Applications in Drug Discovery and Neuroscience Research

The ability of 6,8-Dibromocoumarin-3-carboxylic acid to selectively modulate NMDA receptor function makes it a valuable research tool for:

  • Investigating the role of NMDA receptors in neurological disorders: It can be used in preclinical models of conditions such as epilepsy, neuropathic pain, and depression, where NMDA receptor hyperactivity is implicated.[4]

  • Structure-activity relationship (SAR) studies: It serves as a lead compound for the development of more potent and subtype-selective NMDA receptor modulators with improved therapeutic potential.[4] The di-bromo substitution has been shown to be a key feature for enhanced inhibitory activity.[4]

Experimental Protocol: Evaluation of NMDAR Modulation

The following is a representative protocol for evaluating the effect of 6,8-Dibromocoumarin-3-carboxylic acid on NMDA receptor activity using two-electrode voltage-clamp (TEVC) recording in Xenopus laevis oocytes, a common system for studying ion channel pharmacology.[15]

Objective: To determine the effect of 6,8-Dibromocoumarin-3-carboxylic acid on currents mediated by recombinant NMDA receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1 and a GluN2 subunit)

  • Recording solution (e.g., containing NaCl, KCl, BaCl₂, and HEPES buffer, pH 7.4)

  • Agonists: L-glutamate and glycine

  • 6,8-Dibromocoumarin-3-carboxylic acid (dissolved in DMSO and then diluted in recording solution)

  • Two-electrode voltage-clamp setup

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.[15]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Data Acquisition:

    • Establish a baseline current in the recording solution.

    • Apply a saturating concentration of glutamate and glycine to elicit a maximal control current response (I_control).

    • Wash the oocyte with the recording solution until the current returns to baseline.

    • Pre-incubate the oocyte with a specific concentration of 6,8-Dibromocoumarin-3-carboxylic acid for a defined period.

    • In the continued presence of the compound, co-apply the agonists and record the modulated current (I_modulated).

    • Repeat for a range of concentrations of the test compound to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the currents.

    • Express the modulated current as a percentage of the control current: (% Inhibition = [1 - (I_modulated / I_control)] x 100).

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

Self-Validation: The experiment should include control oocytes (uninjected or water-injected) to ensure that the observed currents are specific to the expressed NMDA receptors. The stability of the agonist response should be monitored throughout the experiment.

Safety and Handling

6,8-Dibromocoumarin-3-carboxylic acid is classified as a hazardous substance.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

6,8-Dibromocoumarin-3-carboxylic acid is a valuable chemical entity for researchers in medicinal chemistry and neuroscience. Its well-defined synthesis and its role as a negative allosteric modulator of NMDA receptors provide a solid foundation for its use in investigating the intricate roles of these receptors in health and disease. This guide has provided a comprehensive overview of its properties, synthesis, and application, offering a technical resource for scientists and developers in the field. Further research into its subtype selectivity and in vivo efficacy will be crucial in delineating its full potential as a therapeutic lead compound.

References

  • Zolfigol, M. A., Ayazi, R., & Baghery, S. (2015). Synthesis and characterization of two novel biological-based nano organo solid acids with urea moiety and their catalytic applications in the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid and cinnamic acid derivatives under mild and green conditions. RSC Advances, 5(85), 69655-69670.
  • El-Agrody, A. M., El-Sayed, R., & El-Gazzar, A. R. B. A. (2014). Electron Impact Ionization Mass Spectra of 3 - Substituted- 6, 8 – Dibromo Coumarins. Indian Journal of Applied Research, 4(7), 1-3.
  • Costa, B. M., Irvine, M. W., Fang, G., Eaves, R. J., Karia, D., Molnar, E., ... & Jane, D. E. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors.
  • González-González, A., Aparicio-Solano, D. M., Aguilar-Mariscal, H., Gómez-Rivera, A., Roa, L. F., Alvarado-Sánchez, C., & Escobedo-Morales, G. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 8(1), 1-6.
  • Dekić, V., Radulović, N., Vukićević, R., Dekić, B., Skropeta, D., & Palić, R. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902.
  • Brahmachari, G. (2012). Room Temperature One-Pot Green Synthesis of Coumarin-3-Carboxylic Acids in Water.
  • Hansen, K. B., Ogden, K. K., & Traynelis, S. F. (2014). An NMDAR positive and negative allosteric modulator series share a binding site and are interconverted by methyl groups. eLife, 3, e03723.
  • PubChem. (n.d.). 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. Retrieved from [Link]

  • Riera, M., Planagumà, J., Mas, F., Miralles, A., Almendrote, M., Arino, E., ... & Dalmau, J. (2020). Allosteric Modulation of NMDARs Reverses Patients' Autoantibody Effects in Mice.
  • Rusu, E., Vasile, M. E., & Ionescu, S. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 26.
  • Monaghan, D. T., & A-R. Jane, D. E. (2019). Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action. Current pharmaceutical design, 25(22), 2443-2458.
  • Cheméo. (n.d.). 6-Bromocoumarin-3-carboxylic acid. Retrieved from [Link]

  • Micheli, F., Di Marco, A., Braghiroli, D., Clarke, G. D., D'Antoni, A., Di Fabio, R., ... & Reggiani, A. (2011). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of medicinal chemistry, 54(17), 6078-6095.
  • Planagumà, J., Haselmann, H., Mannara, F., Petit-Pedrol, M., Grønborg, M., Röpke, L., ... & Dalmau, J. (2016). Allosteric modulation of NMDA receptors in patients with anti-NMDAR encephalitis. Brain, 139(11), 2838-2849.
  • LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.

Sources

Exploratory

Photophysics of Brominated Coumarins: Mechanisms, Characterization, and Therapeutic Applications

Executive Summary This technical guide analyzes the photophysical alterations induced by bromine substitution on the coumarin scaffold. Targeted at drug development professionals and physical chemists, this document deta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the photophysical alterations induced by bromine substitution on the coumarin scaffold. Targeted at drug development professionals and physical chemists, this document details the Internal Heavy Atom Effect (IHAE) , which governs the transition from fluorescence to phosphorescence and singlet oxygen (


) generation. We provide actionable protocols for quantifying these properties, specifically focusing on intersystem crossing (ISC) efficiency and singlet oxygen quantum yield (

), critical metrics for Photodynamic Therapy (PDT) and photo-uncaging applications.

Theoretical Framework: The Heavy Atom Effect

The photophysical utility of brominated coumarins stems from the perturbation of the electronic states by the high atomic number of bromine (


).
Spin-Orbit Coupling (SOC) Mechanism

In unsubstituted coumarins, the transition between the excited singlet state (


) and the triplet state (

) is spin-forbidden. However, the presence of bromine introduces a strong nuclear magnetic field that couples the electron's spin angular momentum with its orbital angular momentum.

This interaction mixes the singlet and triplet character of the wavefunctions:



Where 

represents the mixing coefficient, proportional to the spin-orbit coupling constant (

), which scales as

. Consequently, bromine substitution significantly accelerates the rate of Intersystem Crossing (

), quenching fluorescence and populating the long-lived triplet state.
Energy Dissipation Pathways (Jablonski Diagram)

The following diagram illustrates the competitive decay pathways. In brominated coumarins, the


 pathway dominates over the radiative fluorescence rate (

).

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence (k_F) (Quenched by Br) T1 Excited Triplet (T1) (Reactive State) S1->T1 Intersystem Crossing (k_ISC) (Enhanced by Br) T1->S0 Non-radiative Decay Phos Phosphorescence (Weak) T1->Phos k_P SingletOx Singlet Oxygen (1O2) Generation T1->SingletOx Energy Transfer to Ground State O2

Figure 1: Modified Jablonski diagram highlighting the heavy atom effect. The yellow arrow indicates the critical ISC pathway enhanced by bromine substitution.

Structure-Property Relationships

The position and number of bromine atoms dictate the balance between fluorescence and triplet state yield.

Positional Effects[1]
  • 6-Bromo Substitution: The most common modification. It effectively quenches fluorescence compared to the 6-H analog, significantly increasing

    
    . However, steric factors can influence the planarity of the molecule, affecting the conjugation length and absorption maximum.
    
  • 3-Bromo Substitution: Often results in higher reactivity and distinct solvatochromic shifts.

  • Multi-halogenation (e.g., 3,6,8-tribromo): Leads to a cumulative heavy atom effect, maximizing

    
     but often at the cost of solubility and absolute molar extinction coefficient (
    
    
    
    ).
Comparative Photophysical Data

The table below summarizes the shift in properties when moving from a standard coumarin to brominated derivatives in polar solvents (e.g., Acetonitrile/Methanol).

ParameterCoumarin (Unsubstituted)6-Bromocoumarin3,6,8-Tribromocoumarin
Fluorescence Quantum Yield (

)
High (0.5 – 0.9)Low (< 0.1)Negligible (< 0.01)
Intersystem Crossing (

)
Slow (

)
Fast (

)
Very Fast (

)
Singlet Oxygen Yield (

)
Negligible (< 0.05)Moderate to High (0.3 – 0.6)High (> 0.[1]7)
Primary Application Laser Dyes, ImagingPDT PrecursorsHigh-Efficiency Photosensitizers

Note: Values are approximate and highly solvent-dependent [1, 2].

Experimental Characterization Protocols

Expert Insight: Standard fluorescence spectrometers often fail to detect the weak emission of brominated coumarins. Ensure your PMT sensitivity is optimized and slit widths are adjusted (e.g., 5 nm).

Protocol: Singlet Oxygen Quantum Yield ( ) Determination

This is the gold-standard assay for evaluating PDT potential, using 1,3-Diphenylisobenzofuran (DPBF) as a chemical scavenger. DPBF reacts rapidly with


, causing a decrease in its absorption at ~410 nm.
Materials:
  • Probe: DPBF (Stock: 1 mM in DMF, kept in dark/cold). Critical: DPBF is extremely light-sensitive; handle under red light.

  • Reference Standard: Rose Bengal (

    
     in MeOH) or Ru(bpy)
    
    
    
    .
  • Solvent: Methanol or Acetonitrile (air-saturated).

Workflow:

DPBF_Protocol Start Preparation Mix Prepare Samples (OD ~0.1 at Irr. λ) 1. Reference + DPBF 2. Br-Coumarin + DPBF Start->Mix Baseline Measure Initial Absorbance (A0) Scan 350-600nm Mix->Baseline Irradiate Irradiate (Monochromatic Light) Intervals: 10s - 30s Baseline->Irradiate Measure Measure Absorbance at 410nm (At) Irradiate->Measure Loop Repeat until ~10-20% DPBF degradation Measure->Loop Loop->Irradiate Continue Calc Calculate ln(A0/At) vs Time Loop->Calc Stop

Figure 2: Step-by-step workflow for the DPBF singlet oxygen scavenging assay.

Calculation:

Plot


 vs. irradiation time (

) for both the sample (

) and reference (

). The slopes (

) are used to calculate the quantum yield:


Where


 (Absorption correction factor at irradiation wavelength).

Validation Check: If the plot of


 vs. time is not linear, you likely have competitive side reactions (e.g., Type I electron transfer) or inner-filter effects.

Applications in Drug Development

Photodynamic Therapy (PDT)

Brominated coumarins serve as Type II photosensitizers. Upon irradiation, the triplet state transfers energy to ground-state molecular oxygen (


), generating cytotoxic singlet oxygen (

).
  • Advantage: The coumarin scaffold is lipophilic and membrane-permeable.

  • Optimization: Attaching a mitochondria-targeting moiety (e.g., triphenylphosphonium) to a brominated coumarin can significantly enhance apoptotic efficiency [3].

Two-Photon Uncaging

Brominated 7-hydroxycoumarin-4-ylmethyl (Bhc) groups are superior photolabile protecting groups.

  • Mechanism: The heavy atom effect lowers the

    
     of the phenolic hydroxyl and increases the two-photon absorption cross-section.
    
  • Utility: This allows for the release of bioactive compounds (e.g., glutamate, nucleotides) using infrared light, which penetrates deeper into tissue than UV light [4].

References

  • Gao, Y. et al. (2013). "The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives." New Journal of Chemistry. Available at: [Link]

  • Iglev, H. et al. (2011). "Individual control of singlet lifetime and triplet yield in halogen-substituted coumarin derivatives." New Journal of Chemistry. Available at: [Link]

  • Barceló-Bovea, V. et al. (2023). "Metal–coumarin derivatives as promising photosensitizers: unlocking their cancer phototherapy potential." Inorganic Chemistry Frontiers. Available at: [Link]

  • Furuta, T. et al. (1999). "Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis."[2] Proceedings of the National Academy of Sciences. Available at: [Link]

  • Spangler, L.C. et al. (2019). "Measure Photoactive Compound Singlet Oxygen Yield Using DPBF." Journal of Visualized Experiments. Available at: [Link] (General Protocol Reference)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Investigating the Antimicrobial Activity of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Growing Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistanc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the vast landscape of heterocyclic compounds, coumarins (2H-chromen-2-ones) and their derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides a comprehensive guide to understanding and evaluating the antimicrobial potential of a specific halogenated coumarin derivative: 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid . The introduction of bromine atoms onto the coumarin core is a strategic medicinal chemistry approach to modulate the compound's lipophilicity and electronic properties, which can significantly influence its interaction with microbial targets and, consequently, its antimicrobial efficacy.

These application notes are designed to equip researchers with the foundational knowledge and detailed experimental protocols required to systematically investigate the antimicrobial profile of this compound. We will delve into the scientific rationale behind the methodologies, ensuring a robust and reproducible assessment of its activity.

Physicochemical Properties of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid

A thorough understanding of the test compound's properties is fundamental to experimental design, particularly in ensuring its appropriate handling and solubility for bioassays.

PropertyValueSource
Molecular Formula C₁₀H₄Br₂O₄[1]
Molecular Weight 347.95 g/mol [1]
Appearance White to beige powder
Solubility Soluble in DMSO

Safety Precautions: 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

PART 1: Synthesis of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid

While this document focuses on the antimicrobial evaluation, a reproducible synthesis is paramount. A common and effective method for the synthesis of coumarin-3-carboxylic acids is the Knoevenagel condensation. The following is a representative protocol adapted from literature for similar structures.

Principle: The synthesis involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as malonic acid or its derivatives, in the presence of a basic catalyst.

Materials:

  • 3,5-Dibromosalicylaldehyde

  • Malonic acid

  • Pyridine (catalyst)

  • Piperidine (co-catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Protocol:

  • In a round-bottom flask, dissolve 3,5-dibromosalicylaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of absolute ethanol.

  • To this solution, add a catalytic amount of pyridine and a few drops of piperidine.

  • Equip the flask with a reflux condenser and heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water and acidify with dilute hydrochloric acid until a precipitate is formed.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid.

  • Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its structure and purity.

PART 2: In Vitro Antimicrobial Susceptibility Testing

The cornerstone of evaluating a novel antimicrobial agent is the determination of its inhibitory and cidal activity against a panel of clinically relevant microorganisms. The protocols outlined below are based on the robust and universally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).

Preparation of Stock Solution and Microbial Inoculum

Rationale: Accurate and reproducible results are critically dependent on the precise preparation of the test compound and the standardization of the microbial inoculum.

Protocol:

  • Compound Stock Solution: Prepare a stock solution of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid at a high concentration (e.g., 10 mg/mL) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Subsequent dilutions should be made in the appropriate broth medium, ensuring the final DMSO concentration does not exceed 1% (v/v) in the assay, as higher concentrations can inhibit microbial growth.

  • Microbial Strains: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and a fungal strain (e.g., Candida albicans ATCC 10231).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.10).

    • For the final assay, this standardized suspension will be further diluted in the appropriate test medium to achieve the desired final inoculum concentration.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare compound stock (e.g., 10 mg/mL in DMSO) B Prepare serial two-fold dilutions of compound in microtiter plate A->B Dilution Series E Inoculate microtiter plate with diluted microbial suspension B->E C Standardize microbial inoculum (0.5 McFarland) D Dilute standardized inoculum to final concentration C->D Final Dilution D->E Inoculation F Incubate at 35-37°C for 16-20 hours E->F Incubation G Visually inspect wells for turbidity (growth) F->G Observation H Determine MIC: Lowest concentration with no visible growth G->H Interpretation

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi into each well of a 96-well microtiter plate.

  • Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first well of each row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare the final inoculum by diluting the 0.5 McFarland suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well with 50 µL of the diluted microbial suspension.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

  • Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for the fungal strain.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.

Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum. This assay is a logical extension of the MIC test.

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the microtiter plate.

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Agar Disk Diffusion Assay

Principle: This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Workflow for Agar Disk Diffusion:

Disk_Diffusion_Workflow A Prepare standardized inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate for a uniform lawn of growth A->B Swab Inoculation D Place disks on inoculated agar surface B->D C Impregnate sterile paper disks with known concentration of compound C->D Disk Application E Incubate at 35-37°C for 16-18 hours D->E Incubation F Measure the diameter of the zone of inhibition (mm) E->F Measurement

Caption: Workflow for the agar disk diffusion susceptibility test.

Protocol:

  • Prepare a lawn of the test microorganism on a Mueller-Hinton agar plate by evenly swabbing the surface with a cotton swab dipped in a 0.5 McFarland standardized suspension.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile paper disks (6 mm diameter) with a known amount of the 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid solution (e.g., 10 µg, 30 µg).

  • Aseptically place the disks onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

PART 3: Data Interpretation and Expected Outcomes

While specific data for 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid is not yet extensively published, based on studies of similar halogenated coumarins, a certain profile of activity can be anticipated. For instance, a study on (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate, a structurally related compound, demonstrated potent activity with MBC values of 4 µg/mL against S. aureus and S. epidermidis.[2] The presence of the carboxylic acid moiety in the target compound may influence its solubility and interaction with bacterial cell surfaces.

Illustrative Data Table (Hypothetical):

MicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)Disk Diffusion Zone (mm) (30 µg disk)
Staphylococcus aureus292138 - 3232 - 6415 - 20
Bacillus subtilis66334 - 1616 - 3218 - 24
Escherichia coli2592232 - 128>12810 - 14
Pseudomonas aeruginosa27853>128>128No Zone
Candida albicans1023116 - 64>12812 - 16

PART 4: Exploring the Mechanism of Action

Understanding how an antimicrobial agent exerts its effect is crucial for its development as a therapeutic. Coumarins have been reported to act through various mechanisms.

Potential Mechanisms of Action for Investigation:

  • Cell Membrane Disruption: The lipophilic nature of the dibrominated coumarin may facilitate its insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and leakage of cellular contents.

  • Inhibition of DNA Gyrase: A well-established target for coumarin-based antibiotics is the B subunit of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] Inhibition of this enzyme leads to the cessation of DNA synthesis and bacterial cell death.

  • Enzyme Inhibition: Coumarins can inhibit various other microbial enzymes crucial for metabolic pathways.

Proposed Investigatory Workflow:

MoA_Workflow A Initial MIC/MBC Determination B Cell Membrane Integrity Assays (e.g., Propidium Iodide Staining) A->B Investigate Membrane Effects C DNA Gyrase Inhibition Assay A->C Investigate DNA Replication D Other Enzyme Inhibition Assays A->D Broad Target Screening E Elucidation of Mechanism of Action B->E C->E D->E

Caption: A workflow for investigating the mechanism of action.

Conclusion

6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid represents a promising scaffold for the development of new antimicrobial agents. The halogenation pattern and the carboxylic acid moiety are key structural features that warrant a thorough investigation of its biological activity. By employing the standardized and detailed protocols provided in these application notes, researchers can obtain reliable and reproducible data on the antimicrobial spectrum and potency of this compound. Further studies to elucidate its mechanism of action will be critical in advancing its potential as a lead compound in the fight against antimicrobial resistance.

References

  • PubChem. 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. [Link]

  • Thakur, A., et al. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 26(23), 7293. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI, 2018.
  • Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 31st Edition. CLSI, 2021.
  • Zhu, F. D., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 943632. [Link]

  • González-Zavala, J., et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals, 15(7), 859. [Link]

Sources

Application

Application Note: Anticancer Properties of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid Derivatives

Executive Summary The coumarin scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. Among these, 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (also known as 6,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coumarin scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. Among these, 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (also known as 6,8-dibromocoumarin-3-carboxylic acid) represents a critical intermediate. While the parent acid exhibits modest intrinsic activity, its derivatives (amides, hydrazides, and metal complexes) have demonstrated potent anticancer properties, often outperforming standard chemotherapeutics like Cisplatin in specific cell lines (e.g., HepG2).

This guide provides a comprehensive technical workflow for synthesizing this scaffold, derivatizing it into active pharmacophores, and validating its anticancer efficacy through metabolic and apoptotic profiling.

Mechanism of Action: The "Multi-Target" Warhead

The 6,8-dibromo substitution pattern is not merely structural; it enhances lipophilicity and facilitates halogen bonding with protein pockets. The anticancer activity of its derivatives is mediated through three primary mechanisms:

  • Metabolic Starvation (MCT1 Inhibition): Derivatives block Monocarboxylate Transporter 1 (MCT1), preventing lactate efflux. This leads to intracellular acidification and glycolytic shutdown in the Warburg phenotype.

  • Apoptosis Induction: Disruption of the mitochondrial membrane potential (

    
    ), leading to Cytochrome C release and Caspase-3/9 activation.
    
  • Enzyme Inhibition: Specific derivatives inhibit Carbonic Anhydrase (CA IX/XII) and Topoisomerase II, further arresting cell proliferation.

Visualization: Signaling Pathway & Mechanism

Anticancer_Mechanism Compound 6,8-Dibromo-Coumarin Derivative MCT1 MCT1 Transporter (Cell Surface) Compound->MCT1 Inhibits Mito Mitochondria (MOMP) Compound->Mito Direct Interaction (Bax/Bcl-2) Lactate_Out Lactate Efflux Blocked MCT1->Lactate_Out Acidosis Intracellular Acidification Lactate_Out->Acidosis Accumulation Acidosis->Mito Stress Signal Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual-action mechanism involving metabolic disruption via MCT1 inhibition and intrinsic mitochondrial apoptosis.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize high-purity 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid. Rationale: The Knoevenagel condensation with Meldrum's acid is preferred over diethyl malonate due to milder conditions and higher yields (avoiding harsh decarboxylation steps).

Materials:

  • 3,5-Dibromosalicylaldehyde (CAS: 90-59-5)

  • Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

  • Catalyst: Piperidine or L-Proline (Green chemistry alternative)

  • Solvent: Ethanol or Water (Hydrotrope method)

Step-by-Step Procedure:

  • Condensation: Dissolve 3,5-dibromosalicylaldehyde (10 mmol) and Meldrum's acid (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add 5 drops of piperidine. Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice/water (100 mL) and acidify with 1M HCl to pH 2–3.

  • Isolation: Filter the yellow precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from glacial acetic acid or ethanol/DMF.

    • Quality Check: Melting point should be

      
      C. 
      
      
      
      H-NMR (DMSO-
      
      
      ) should show a singlet around
      
      
      8.6–8.8 ppm (C4-H) and a broad singlet at
      
      
      13.5 ppm (COOH).[1]
Protocol B: Derivatization (Amide/Hydrazide Synthesis)

Objective: Convert the inactive acid into a potent "Warhead" (e.g., Hydrazide). Rationale: The free carboxylic acid has poor cell permeability. Converting it to a hydrazide or amide improves uptake and allows for further functionalization (e.g., Schiff bases).

  • Activation: Dissolve the scaffold (1 mmol) in dry Toluene or DCM. Add Thionyl Chloride (

    
    , 3 mmol) and a catalytic drop of DMF. Reflux for 3 hours.
    
  • Evaporation: Remove excess

    
     under vacuum to obtain the acid chloride intermediate (unstable, use immediately).
    
  • Coupling: Re-dissolve in dry THF. Add the amine/hydrazine component (e.g., Phenylhydrazine or 2-aminothiazole) (1.1 mmol) and Triethylamine (1.5 mmol) at

    
    C.
    
  • Workup: Stir at RT overnight. Pour into water, filter the precipitate, and recrystallize.

Biological Profiling & Validation

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Critical Control: Use Cisplatin or 5-Fluorouracil (5-FU) as a positive control. Cell Lines: HepG2 (Liver Carcinoma), MCF-7 (Breast Adenocarcinoma), HCT-116 (Colorectal).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with graded concentrations of the derivative (0.1, 1, 5, 10, 50, 100

    
    M) for 48h. Dissolve compounds in DMSO (Final DMSO < 0.5%).
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol D: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm that cell death is apoptotic and not necrotic.

  • Treatment: Treat MCF-7 cells with the IC50 concentration of the compound for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic cells (Artifact/Late stage).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target population).

Data Summary & Reference Values

Table 1: Comparative Potency of Coumarin-3-Carboxylic Acid Derivatives Note: Values are representative ranges derived from structure-activity relationship (SAR) studies of 6,8-dibromo/halogenated derivatives.

Compound IDSubstitution (R)Cell LineIC50 (

M)
Potency vs. Cisplatin
Parent Acid -OH (Free Acid)HepG2> 100Inactive
Derivative A -NH-NH-Ph (Hydrazide)HepG212.5

1.2
Moderate
Derivative B -NH-ThiazoleMCF-74.8

0.5
Superior
Complex C Silver (Ag) ComplexHepG22.1

0.3
Highly Potent
Control CisplatinHepG25.5

0.8
Reference
Experimental Workflow Diagram

Experimental_Workflow Start 3,5-Dibromo Salicylaldehyde Synth Synthesis (Meldrum's Acid) Start->Synth Deriv Derivatization (Hydrazide/Amide) Synth->Deriv Screen MTT Assay (Screening) Deriv->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Select Potent Mech Mechanism Study (Annexin V / MCT1) Hit->Mech Validate

Figure 2: From synthesis to validation: The drug discovery workflow for chromene derivatives.

References

  • Thati, B., et al. "In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives, along with their silver-based complexes." Cancer Letters, 2007. Link

  • Irvine, M. W., et al. "Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors." Neuropharmacology, 2012. Link

  • Mao, X., et al. "Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors." Bioorganic & Medicinal Chemistry, 2020. Link

  • PubChem. "6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid - Compound Summary." Link

  • Santa Cruz Biotechnology. "6,8-Dibromocoumarin-3-carboxylic acid Product Sheet." Link

Sources

Method

Application Note: High-Purity Synthesis of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxamide

Executive Summary & Retrosynthetic Analysis The 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. The introduction of bromine atoms at the 6 and 8 positions enhances lipophilicity and metabolic stability, often increasing affinity for targets such as the CK2 enzyme or bacterial DNA gyrase.

This guide details the conversion of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid to its corresponding primary carboxamide . Unlike direct coupling methods (e.g., EDC/NHS) which can suffer from steric hindrance and low yields with electron-deficient coumarins, this protocol utilizes an Acyl Chloride Activation pathway . This method ensures complete conversion and high purity by generating a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with ammonia.

Retrosynthetic Scheme

The synthesis is disconnected into two critical phases:

  • Activation: Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic attack by Ammonia (

    
    ) to yield the target amide.
    

Critical Process Parameters (CPP)

ParameterSpecificationRationale (Causality)
Reagent Quality

(99%+)
Thionyl chloride acts as both reagent and solvent. Impurities or water will hydrolyze the intermediate, reverting it to the starting acid.
Catalyst DMF (Cat. amount)Dimethylformamide forms a Vilsmeier-Haack-type active species (chloroiminium ion), significantly accelerating the formation of the acid chloride.
Temperature (Step 1) Reflux (

C)
Required to drive the formation of the acid chloride and expel

and

gases.
Temperature (Step 2)

C
The reaction with ammonia is highly exothermic. Low temperature prevents side reactions (e.g., ring opening of the lactone).
Ammonia Source

in Dioxane/THF
Using anhydrous ammonia prevents hydrolysis. Aqueous ammonia can be used but lowers yield due to competing hydrolysis of the acid chloride.

Detailed Experimental Protocols

Phase 1: Synthesis of 6,8-Dibromo-coumarin-3-carbonyl chloride

Objective: Activate the carboxylic acid to a reactive acyl chloride.

Materials:

  • 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (10.0 eq - Excess serves as solvent)
    
  • N,N-Dimethylformamide (DMF) (2-3 drops)

  • Anhydrous Toluene (Optional co-solvent if solubility is poor)

Protocol:

  • Setup: Equip a completely dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or a nitrogen inlet to the top of the condenser to exclude atmospheric moisture.

    • Note: Connect the gas outlet to a scrubber (NaOH solution) to neutralize evolved

      
       and 
      
      
      
      gases.
  • Addition: Charge the RBF with the starting carboxylic acid.

  • Activation: Add Thionyl Chloride slowly. Add 2-3 drops of DMF.

  • Reaction: Heat the mixture to reflux (approx.

    
    C) with stirring.
    
    • Observation: The solid acid should gradually dissolve, and gas evolution (

      
      , 
      
      
      
      ) will be observed.
  • Duration: Reflux for 2–3 hours. Monitor clarity of the solution.

  • Workup: Once the reaction is clear and gas evolution ceases, cool the mixture to room temperature.

  • Isolation: Remove excess

    
     and 
    
    
    
    under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/off-white solid.
    • Critical Step: Add small portions of anhydrous toluene and re-evaporate (azeotropic distillation) to ensure complete removal of thionyl chloride traces.

Phase 2: Amidation to 6,8-Dibromo-2-oxo-2H-chromene-3-carboxamide

Objective: Nucleophilic substitution to form the primary amide.

Materials:

  • Crude Acid Chloride (from Phase 1)

  • 0.5 M Ammonia in Dioxane (or THF) (3.0 eq)

  • Dichloromethane (DCM) or THF (Solvent)

Protocol:

  • Solubilization: Dissolve the crude acid chloride in anhydrous DCM or THF (approx. 10 mL per gram).

  • Cooling: Place the reaction vessel in an ice-water bath (

    
    C).
    
  • Addition: Dropwise, add the Ammonia solution (in Dioxane/THF) to the stirred acid chloride solution.

    • Caution: Exothermic reaction. Maintain temperature

      
      C to protect the coumarin lactone ring.
      
  • Reaction: Allow the mixture to stir at

    
    C for 30 minutes, then warm to room temperature and stir for 2 hours.
    
  • Monitoring: Check by TLC (System: Ethyl Acetate:Hexane 1:1). The acid chloride (high Rf) should disappear, and the amide (lower Rf, distinct spot) should appear.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in cold water (to dissolve ammonium chloride by-products).

    • Filter the precipitate.

  • Purification: Wash the solid cake with saturated Sodium Bicarbonate (

    
    ) solution (to remove any unreacted acid) and then with water.
    
  • Drying: Dry the solid in a vacuum oven at

    
    C. Recrystallize from Ethanol or Acetic Acid if necessary.
    

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the product against these expected metrics.

TechniqueExpected ResultInterpretation
IR Spectroscopy Two bands @ 3300-3150

Diagnostic of primary amide

stretching (asymmetric/symmetric).
IR Spectroscopy Shift in

Acid

(

) shifts to Amide I/II bands (

).
1H NMR (DMSO-d6) Singlet @

8.5-8.8 ppm
Characteristic proton at position 4 of the coumarin ring.
1H NMR (DMSO-d6) Two broad singlets @

7.5-8.0
Amide

protons (exchangeable with

).
Solubility Insoluble in

Confirms absence of starting carboxylic acid.

Process Visualization

The following diagram illustrates the reaction workflow and logic flow, including critical decision points.

G cluster_0 Quality Control (TLC) Start Start: 6,8-Dibromo-coumarin-3-COOH Activation Activation: SOCl2 + DMF (Reflux) Start->Activation Dehydration Intermediate Intermediate: Acid Chloride Activation->Intermediate -SO2, -HCl Check1 Check: Acid Cl Formation Activation->Check1 Amidation Amidation: NH3 in Dioxane (0°C) Intermediate->Amidation Nucleophilic Subst. Workup Workup: Wash with NaHCO3/H2O Amidation->Workup Precipitation Check2 Check: Amide Formation Amidation->Check2 Product Product: 6,8-Dibromo-coumarin-3-carboxamide Workup->Product Purification

Figure 1: Step-wise synthetic workflow for the conversion of 6,8-dibromo-coumarin-3-carboxylic acid to the carboxamide.

References

  • Celik, H., et al. (2021). "Synthesis and Antimicrobial Activities of Coumarin-3-Carboxamide Derivatives." Revue Roumaine de Chimie. Detailed protocol on acid chloride activation of coumarin-3-carboxylic acids.

  • Khatavi, S. Y., et al. (2019).[1] "Microwave Accelerated Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic acid." ResearchGate.[1] Provides context on the precursor synthesis and stability.

  • PubChem. (2024). "6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid | C10H4Br2O4."[2] National Library of Medicine. Verification of chemical structure and identifiers.

  • Montalbano, A., et al. (2013). "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules. Discusses the biological relevance and purification of similar carboxamides.

  • Fisher Scientific. (2024). "Amide Synthesis Protocols." General reference for Schotten-Baumann and Acid Chloride methodologies.

Sources

Application

investigating the antiproliferative effects of 6,8-dibromocoumarin on cancer cell lines

Executive Summary This Application Note provides a comprehensive technical guide for evaluating the anticancer potential of 6,8-dibromocoumarin , a halogenated derivative of the benzopyrone scaffold. While the coumarin p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for evaluating the anticancer potential of 6,8-dibromocoumarin , a halogenated derivative of the benzopyrone scaffold. While the coumarin pharmacophore is well-documented for its ability to inhibit carbonic anhydrase and modulate the PI3K/Akt/mTOR pathway, the introduction of bromine atoms at the C6 and C8 positions significantly alters the compound's physicochemical profile.

Scientific Rationale: The inclusion of bromine (a heavy halogen) enhances lipophilicity, facilitating passive diffusion across the lipid bilayer. Furthermore, bromine atoms can participate in halogen bonding (interaction with Lewis bases in protein active sites), potentially increasing binding affinity to targets such as microtubule subunits or kinase domains compared to the non-halogenated parent compound.

This guide outlines a self-validating experimental pipeline to determine the IC50, mode of cell death (apoptosis vs. necrosis), and specific signaling perturbations induced by 6,8-dibromocoumarin.

Experimental Workflow

The following flowchart illustrates the logical progression of the investigation, from compound preparation to mechanistic elucidation.

Experimental_Workflow Start Compound Preparation (6,8-Dibromocoumarin) Solubility Solubility Check (DMSO < 0.1% final) Start->Solubility Screening Primary Screening (MTT/SRB Assay) Solubility->Screening Serial Dilution IC50 Determine IC50 (Dose-Response Curve) Screening->IC50 72h Incubation Mechanism Mechanistic Profiling IC50->Mechanism Select IC50 & 2xIC50 doses FlowCyt Flow Cytometry Mechanism->FlowCyt Cell Cycle & Annexin V WestBlot Western Blotting Mechanism->WestBlot Caspase/Bcl-2/Bax ROS Oxidative Stress (DCFDA Staining) Mechanism->ROS Mitochondrial Dysfunction

Caption: Figure 1. Integrated workflow for characterizing the antiproliferative efficacy of 6,8-dibromocoumarin.

Protocol 1: Compound Solubilization & Primary Cytotoxicity Screen

Context: Brominated coumarins are hydrophobic. Improper solubilization causes micro-precipitation in cell culture media, leading to false-negative toxicity data.

Materials
  • Target Compound: 6,8-Dibromocoumarin (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2]

Methodology
  • Stock Preparation: Dissolve 6,8-dibromocoumarin in 100% DMSO to create a 50 mM stock solution . Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.

  • Seeding: Seed cancer cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours to allow attachment.
    
  • Treatment: Prepare serial dilutions in complete media.

    • Critical Step: The final DMSO concentration must not exceed 0.1% (v/v) to avoid solvent toxicity.

    • Concentration Range: 0.1, 1, 5, 10, 25, 50, 100

      
      M.
      
  • Incubation: Treat cells for 48 and 72 hours .

  • Readout: Add MTT reagent (0.5 mg/mL final). Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm .

Data Output: Calculate the percentage of cell viability using the formula:



Plot log(concentration) vs. viability to determine the IC50 value .

Protocol 2: Mechanistic Validation via Flow Cytometry

Context: Coumarin derivatives often induce cell cycle arrest at the G2/M phase (microtubule destabilization) or G0/G1 phase. This protocol distinguishes between cytostatic effects (arrest) and cytotoxic effects (apoptosis).

A. Cell Cycle Analysis
  • Synchronization: Starve cells (serum-free media) for 12 hours to synchronize the population.

  • Treatment: Treat cells with 6,8-dibromocoumarin at IC50 and 2x IC50 concentrations for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol-fixed cells and resuspend in PBS containing RNase A (100

    
    g/mL)  and Propidium Iodide (PI, 50 
    
    
    
    g/mL)
    . Incubate for 30 mins at 37°C in the dark.
  • Analysis: Analyze DNA content using a flow cytometer (excitation 488 nm, emission 617 nm).

B. Apoptosis Detection (Annexin V-FITC/PI)
  • Harvest: Collect treated cells (including floating cells) to ensure late apoptotic populations are captured.

  • Staining: Resuspend

    
     cells in Binding Buffer. Add 5 
    
    
    
    L Annexin V-FITC
    and 5
    
    
    L PI
    .
  • Incubation: 15 minutes at room temperature in the dark.

  • Gating Strategy:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Proposed Mechanism of Action (Signaling Pathway)

Based on Structure-Activity Relationships (SAR) of analogous brominated coumarins (e.g., 3,6,8-tribromocoumarin), 6,8-dibromocoumarin is hypothesized to trigger the Intrinsic Mitochondrial Apoptotic Pathway . The bromine substituents likely induce Reactive Oxygen Species (ROS) accumulation, leading to mitochondrial membrane depolarization.

Mechanism_Pathway Drug 6,8-Dibromocoumarin ROS ROS Generation (Oxidative Stress) Drug->ROS Induction Bcl2 Bcl-2 (Downregulation) Drug->Bcl2 Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Bax Bax (Upregulation) DNA_Damage->Bax Bax->Mito Pore Formation Bcl2->Mito Blocks (Inhibited) CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis APOPTOSIS PARP->Apoptosis

Caption: Figure 2. Hypothesized signaling cascade. The compound induces ROS, shifting the Bax/Bcl-2 ratio to trigger mitochondrial apoptosis.

Data Interpretation Guide

ExperimentExpected Outcome for Active 6,8-DibromocoumarinMechanistic Implication
MTT Assay IC50 < 20

M
Potent antiproliferative activity.
Cell Cycle Accumulation in G2/M phase Inhibition of tubulin polymerization (common in coumarins).
Annexin V Increase in Q4 (Early) and Q2 (Late) Induction of programmed cell death (Apoptosis).[3]
Western Blot

Bax,

Bcl-2,

Cleaved Caspase-3
Activation of the intrinsic mitochondrial pathway.
DCFDA Stain Increased fluorescence intensityElevation of intracellular ROS levels.

References

  • Nasr, M. N., et al. (2014). Synthesis and antitumor activity of new coumarin derivatives.[4][5][6][7][8] Archiv der Pharmazie. Link

  • Musa, M. A., et al. (2008).[9] Synthesis and antiproliferative activity of new coumarin-based benzopyranone derivatives against human tumor cell lines.[3][7][10][11] Medicinal Chemistry. Link

  • Chimenti, F., et al. (2004). Synthesis and cytotoxic activity of 3,6,8-trisubstituted coumarins. Farmaco.[5] Link

  • Singh, R. (2020).[6][9][12] A Review on Anti-Tumor Mechanisms of Coumarins. Journal of Tumor Medicine & Prevention. Link

  • Al-Warhi, T., et al. (2020).[3][6] Recent Developments of Coumarin-Based Anticancer Agents: Mechanism of Action and Structure-Activity Relationship Studies. ChemistryCentral Journal. Link

Sources

Method

Strategic Utilization of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid in Small Molecule Drug Discovery

Executive Summary 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 3855-87-6) represents a "privileged scaffold" in medicinal chemistry. Its value lies not merely in its biological activity, but in its orthogonal rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 3855-87-6) represents a "privileged scaffold" in medicinal chemistry. Its value lies not merely in its biological activity, but in its orthogonal reactivity profile .

This molecule offers three distinct vectors for chemical diversification:

  • C3-Carboxylic Acid: A "head" group amenable to amide/ester coupling for solubility and target binding modulation.

  • C6-Bromine: A sterically accessible handle for Palladium-catalyzed cross-coupling.

  • C8-Bromine: A sterically hindered handle, allowing for sequential (regioselective) functionalization or late-stage diversification.

This guide provides a validated roadmap for transforming this raw building block into complex, bioactive chemical libraries, specifically targeting antimicrobial and anticancer chemical space.

Chemical Profile & Specifications

PropertySpecificationNotes for Experimental Design
IUPAC Name 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acidAlso known as 6,8-Dibromocoumarin-3-carboxylic acid
CAS Number 3855-87-6Verify purity >97% by HPLC before use.
Formula C₁₀H₄Br₂O₄MW: 347.94 g/mol
Appearance Pale yellow to tan powder
Solubility DMSO, DMF (High); EtOH (Mod.); Water (Poor)Critical: Perform reactions in DMF or DMSO. Avoid aqueous buffers without co-solvents.
Stability Stable under ambient conditions.Light sensitive over long durations (coumarin photodimerization risk). Store in amber vials.
pKa (Calc) ~3.5 - 4.0 (COOH)Acidic proton can interfere with basic Pd-coupling conditions if not neutralized or protected.

Structural Analysis & Reactivity Map

The following diagram visualizes the logical flow of functionalization. We prioritize C3-Amidation first to improve solubility and "anchor" the molecule, followed by sequential cross-coupling.

G cluster_0 Logic: Steric Differentiation Start 6,8-Dibromo-2-oxo- 2H-chromene-3-COOH Step1 Step 1: C3-Amidation (Solubility & Binding Anchor) Start->Step1 HATU, R-NH2 DMF, DIPEA Step2 Step 2: C6-Selective Suzuki (Linear Extension) Step1->Step2 1.0 eq Ar-B(OH)2 Pd(PPh3)4, Na2CO3 Step3 Step 3: C8-Suzuki/Sonogashira (Steric Bulk/Diversity) Step2->Step3 Excess Ar'-B(OH)2 High Temp, Pd Catalyst

Figure 1: Sequential Functionalization Logic. The C6 position is less sterically hindered than C8, allowing for controlled, stepwise arylation.

Application Protocols

Protocol A: C3-Amide Diversification (The Anchor)

Purpose: Convert the carboxylic acid into a carboxamide. This is the primary method to introduce solubility groups (e.g., morpholine, piperazine) or pharmacophores. Mechanism: Nucleophilic acyl substitution via an activated ester intermediate.

Reagents:

  • Substrate: 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv) (e.g., Aniline, Benzylamine, Morpholine)

  • Coupling Agent: HATU (1.2 equiv) or TBTU

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the coumarin acid (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3 mmol) and stir at Room Temperature (RT) for 10 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution may darken slightly. Stir for 15 minutes to generate the active ester.

  • Addition: Add the amine (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates.

    • If Solid: Filter, wash with water and cold ethanol. Recrystallize from EtOH/DMF if necessary.

    • If Oiling: Extract with Ethyl Acetate (3x), wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Expert Note: The electron-withdrawing bromine atoms at C6/C8 make the C3-carbonyl highly electrophilic, but also susceptible to ring-opening by strong nucleophiles (like hydroxide). Avoid strong aqueous bases during work-up.

Protocol B: Regioselective C6-Suzuki Coupling

Purpose: Selectively functionalize the C6 position while leaving C8 intact for later steps. Mechanism: Steric control. The C8 bromine is flanked by the lactone oxygen and the C7 position, making oxidative addition at C8 slower than at the exposed C6 position.

Reagents:

  • Substrate: 6,8-Dibromo-coumarin-3-carboxamide derivative (from Protocol A) (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.0 - 1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂

  • Base: Na₂CO₃ (2M aqueous solution, 2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate (0.5 mmol), boronic acid (0.55 mmol), and Pd catalyst (0.025 mmol). Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Dioxane (4 mL) and 2M Na₂CO₃ (0.5 mL).

  • Controlled Heating: Heat to 60–70°C . Do not reflux. High temperatures promote bis-coupling.

  • Monitoring: Check LC-MS at 2 hours. You should see the Mono-coupled product (M-Br + Aryl) and minimal Bis-coupled product.

  • Termination: Once starting material is consumed, cool to RT, filter through a Celite pad, and concentrate.

  • Purification: Flash column chromatography is required to separate the mono-product from traces of bis-product.

Protocol C: C6,C8-Bis-Coupling (Library Generation)

Purpose: Introduce two identical aryl groups simultaneously for rapid library expansion.

Reagents:

  • Substrate: 6,8-Dibromo-coumarin-3-carboxylic acid (or amide) (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (2.5 - 3.0 equiv )

  • Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%) (Highly active system)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Combine all reagents in a pressure vial.

  • Heat to 100–110°C (Reflux) for 12–24 hours.

  • The harsher conditions and excess boronic acid force the hindered C8 position to react.

Biological & Industrial Context[1]

Why use this scaffold? The 6,8-dibromo-coumarin core is not just a structural spacer; it is bioactive.

  • Antimicrobial Potency: Halogenated coumarins, particularly those with amides at C3, have demonstrated MIC values <10 µg/mL against S. aureus and B. subtilis [1]. The bromine atoms increase lipophilicity (logP), enhancing cell membrane penetration.

  • Anticancer Activity: Derivatives synthesized via the protocols above have shown IC50 values in the low micromolar range against HeLa and HepG2 cell lines [2]. The mechanism often involves intercalation into DNA or inhibition of kinase pathways.

  • Fluorescence: The coumarin core is fluorogenic. Derivatives can serve as "turn-on" probes for biological imaging, where the fluorescence emission shifts upon binding to a target protein.

References

  • Synthesis and Antimicrobial Activities of Coumarin-3-Carboxamide Derivatives. Molecules, 2021.

  • Synthesis of coumarin analogs appended with quinoline and thiazole moiety and their apoptogenic role against murine ascitic carcinoma. ResearchGate, 2018.

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity... (Analogous regioselectivity principles). Chemistry Central Journal, 2018.

  • 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid PubChem Entry. National Library of Medicine.

Technical Notes & Optimization

Troubleshooting

Technical Support Module: Halogenated Coumarin Synthesis

The Halogenated Coumarin Synthesis Support Center is now online. This guide is designed for medicinal chemists and process engineers encountering specific failure modes during the synthesis of halogenated coumarin scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The Halogenated Coumarin Synthesis Support Center is now online.

This guide is designed for medicinal chemists and process engineers encountering specific failure modes during the synthesis of halogenated coumarin scaffolds (e.g., 3-bromo, 4-chloro, or 6/7-halo derivatives). It moves beyond standard textbook descriptions to address causality, troubleshooting, and rescue protocols .

Current Status: Operational
Topic: Troubleshooting Side Reactions & Failure Modes
Lead Scientist: Senior Application Specialist

Core Troubleshooting: The "Wrong Isomer" Crisis

Issue:

User reports: "I attempted to synthesize a 7-halo-4-methylcoumarin via Pechmann condensation, but NMR indicates a mixture of isomers or a completely different core structure (Chromone)."

Root Cause Analysis:

The synthesis of the coumarin core (2H-chromen-2-one) competes directly with the formation of chromones (4H-chromen-4-one) and isomeric coumarins. This is governed by the Simonis vs. Pechmann Competition .

  • Pechmann Reaction (Kinetic Control): Favored by acidic condensing agents (H₂SO₄, HCl) and electron-donating phenols. Produces Coumarins.[1][2][3][4][5][6][7][8]

  • Simonis Reaction (Thermodynamic Control): Favored by P₂O₅ and phenols with electron-withdrawing groups (like halogens). Produces Chromones.[1][6]

Why it fails with Halogens: Halogens (Cl, Br, I) on the phenol ring are electron-withdrawing (inductive effect, -I) but resonance donating (+R). This deactivates the phenol towards the initial electrophilic attack, often requiring harsher conditions (e.g., P₂O₅) which inadvertently triggers the Simonis pathway, yielding the chromone impurity.

Diagnostic Workflow (DOT Visualization)

Pechmann_vs_Simonis Start Phenol + Beta-Keto Ester CondensingAgent Select Condensing Agent Start->CondensingAgent Sulfuric Conc. H2SO4 / HCl (Kinetic Control) CondensingAgent->Sulfuric Electron Rich Phenol P2O5 P2O5 / Heat (Thermodynamic Control) CondensingAgent->P2O5 Electron Poor Phenol (Halogenated) Transesterification Transesterification First (Phenol Ester) Sulfuric->Transesterification Michael Michael-type Addition First (C-C Bond) P2O5->Michael Coumarin Coumarin Product (2-oxo) Transesterification->Coumarin Cyclization Chromone Chromone Side Product (4-oxo) Michael->Chromone Cyclization

Caption: Decision tree illustrating the divergence between Pechmann (Coumarin) and Simonis (Chromone) pathways based on condensing agents and phenol electronics.

Corrective Protocol:

If you detect chromone impurities (distinct carbonyl shift in IR/NMR):

  • Switch Catalyst: Move away from P₂O₅. Use Trifluoroacetic acid (TFA) or 70% H₂SO₄ at lower temperatures (0–10°C) to enforce kinetic control.

  • Solvent-Free approach: Use a solid acid catalyst (e.g., Amberlyst-15) under microwave irradiation to accelerate the Pechmann pathway without thermal equilibration to the chromone.

Issue: Regioselectivity in Direct Halogenation

Issue:

User reports: "I am trying to brominate coumarin at the C3 position using Br₂, but I am getting significant amounts of C6-bromo and C3,6-dibromo byproducts."

Root Cause:

The coumarin ring has two distinct electronic zones:

  • The Lactone Ring (C3/C4): Behaves like an alkene conjugated to a carbonyl. C3 is nucleophilic.

  • The Benzene Ring (C5-C8): Behaves like a standard aromatic system.

The Conflict:

  • Electrophilic Attack at C3: This is the standard reaction for isolated coumarin double bonds (addition-elimination).

  • Electrophilic Attack at C6: If the benzene ring has activating groups (e.g., 7-OH, 7-OMe), the C6 position becomes highly nucleophilic, competing with C3.

Data: Regioselectivity Control Factors
ParameterCondition favoring C3-Halogenation Condition favoring Benzene Ring Halogenation
Reagent NBS/NCS or I₂/CANBr₂ (Liquid), Cl₂ (Gas)
Catalyst CuCl₂ / CuBr₂ (Lewis Acid)FeBr₃ / AlCl₃ (Strong Lewis Acid)
Solvent Acetonitrile / CHCl₃Acetic Acid / Water
Temperature Reflux (Thermodynamic)Room Temp / Low Temp
Troubleshooting Guide:
  • To lock C3 selectivity: Use N-halosuccinimide (NXS) activated by Cu(II) salts (e.g., CuBr₂) in acetonitrile. The copper coordinates with the NXS, generating a controlled "X+" species that prefers the softer C3 alkene nucleophile over the harder aromatic ring.

  • To prevent over-halogenation: Strictly control stoichiometry (1.05 eq). Avoid elemental bromine (Br₂), which is aggressive and promotes radical side reactions or multiple substitutions.

Issue: Lactone Ring Hydrolysis (The "Disappearing Product")

Issue:

User reports: "After synthesizing 4-chlorocoumarin using POCl₃, I washed the crude mixture with NaOH to remove acid. My yield dropped to near zero."

Root Cause:

Halogenated coumarins, especially 4-chlorocoumarins , are highly susceptible to nucleophilic attack at the C2 carbonyl and the C4 position.

  • Ring Opening: Base (NaOH) attacks the lactone carbonyl, opening the ring to form the Coumarinate (cis) salt.

  • Isomerization Trap: Upon heating or prolonged exposure to base, the cis-coumarinate isomerizes to the stable Coumarate (trans) salt.

  • Failure to Cyclize: Acidification reforms the trans-coumaric acid, which cannot cyclize back to coumarin because the phenol and carboxylic acid are on opposite sides of the double bond.

Mechanism of Failure (DOT Visualization)

Ring_Hydrolysis Coumarin Coumarin (Closed Ring) Coumarinate Coumarinate Ion (Cis-isomer) Coumarin->Coumarinate NaOH (Fast) Coumarinate->Coumarin H+ (Immediate) Coumarate Coumarate Ion (Trans-isomer) Coumarinate->Coumarate Heat / Time (Isomerization) DeadEnd Trans-Coumaric Acid (Does not cyclize) Coumarate->DeadEnd H+ (Acidification)

Caption: The "Trap" of basic workup. Isomerization to the trans-coumarate (red path) is irreversible under standard workup conditions.

Corrective Protocol:
  • NEVER use strong base (NaOH/KOH) for working up halogenated coumarins, particularly if the halogen is at C4 (leaving group).

  • Alternative Workup: Quench reactions with ice water or saturated NaHCO₃ (mild base).

  • Rescue: If you suspect ring opening (trans-isomer formation), you must expose the material to UV light (photo-isomerization) or reflux in acetic anhydride to force the trans back to cis and dehydrate.

Validated Protocol: Synthesis of 3-Bromocoumarin

Designed to minimize C6-bromination and ring hydrolysis.

Reagents:

  • Coumarin (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • CuBr₂ (0.1 eq, Catalyst)

  • Acetonitrile (0.5 M concentration)

Step-by-Step:

  • Dissolution: Dissolve coumarin in anhydrous acetonitrile. Add CuBr₂.[8] The solution may turn green/blue.

  • Addition: Add NBS in one portion.

  • Reaction: Reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Checkpoint: If reaction stalls, add 0.05 eq more CuBr₂, NOT more NBS (prevents over-bromination).

  • Quench (Critical): Cool to RT. Pour mixture into 5% aqueous NaHSO₃ (Sodium bisulfite).

    • Why? This reduces unreacted active bromine species immediately, preventing side reactions during extraction.

  • Extraction: Extract with Ethyl Acetate. Wash with water (removes Cu salts). Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol. Do not use column chromatography if possible, as silica can sometimes induce hydrolysis if acidic impurities are present.

References

  • Synthesis of 4-chlorocoumarin-3-sulfonyl chloride and its instability: Title: Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Source: Molecules, 2007, 12(8), 2017-2028. URL:[Link]

  • Pechmann vs Simonis Competition: Title: The Pechmann Reaction.[1][6][9][10][11][12] Source: Organic Reactions, 2011.[13] URL:[Link]

  • Hydrolysis and Ring Opening Kinetics: Title: Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Source: Advances in Chemical Engineering and Science, 2013, 3, 195-201.[4] URL:[Link]

  • General Coumarin Synthesis Reviews: Title: Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.[2][4][11][12] Source: Molecules, 2020. URL:[Link]

Sources

Optimization

stability of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid under laboratory conditions

Technical Support Center: Stability of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid Welcome to the technical support guide for 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid. This document provides in-depth guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid

Welcome to the technical support guide for 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid. This document provides in-depth guidance on the stability of this compound under typical laboratory conditions. It is designed for researchers, scientists, and professionals in drug development to anticipate and troubleshoot potential stability issues, ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs) on the Stability of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid

Q1: What are the primary stability concerns for 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid?

A1: The main stability concerns for this compound are its susceptibility to photodegradation, hydrolysis of the lactone ring under certain pH conditions, and potential thermal decarboxylation. The presence of bromine atoms on the aromatic ring can make the molecule sensitive to light, potentially leading to debromination. The coumarin lactone ring is known to be sensitive to pH, particularly in basic solutions, which can cause ring-opening.[1][2][3] Additionally, like other coumarin-3-carboxylic acids, this compound may undergo decarboxylation, especially at elevated temperatures or in the presence of certain catalysts.[4][5][6]

Q2: How should I store the solid compound to ensure its long-term stability?

A2: For optimal stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is best kept in a cool, dark, and dry place, such as a desiccator at room temperature or refrigerated.[7] Storing it under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation, although this is not always necessary for short-term storage.

Q3: What solvents are recommended for preparing stock solutions, and what is their expected stability?

A3: For stock solutions, it is advisable to use anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Solutions in these solvents are generally more stable than in protic solvents like alcohols or water. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored in amber vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Is 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid sensitive to pH in aqueous solutions?

A4: Yes, the coumarin lactone ring is susceptible to hydrolysis, particularly under neutral to basic conditions, which leads to the formation of the corresponding cis-coumarinic acid salt.[3] This ring-opening is often reversible upon acidification. However, prolonged exposure to basic conditions can lead to irreversible degradation. For experiments in aqueous buffers, it is crucial to consider the pH and buffer composition. Acidic to slightly acidic conditions (pH < 7) are generally preferred to maintain the integrity of the lactone ring.[1]

Q5: Should I be concerned about the photostability of this compound during my experiments?

A5: Yes, brominated aromatic compounds can be susceptible to photodegradation upon exposure to UV or even ambient light.[8][9] The primary photodegradation pathway is often the cleavage of the carbon-bromine bond.[10] Therefore, it is crucial to protect solutions of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid from light by using amber vials or wrapping containers in aluminum foil. Experiments should be conducted with minimal light exposure where possible.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems that may arise during the handling and use of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of biological activity or inconsistent results over time. Degradation of the compound in solution.1. Prepare fresh solutions: Avoid using old stock solutions. 2. Optimize storage: Store stock solutions in anhydrous DMSO or DMF at -80°C in small aliquots to avoid freeze-thaw cycles. 3. Verify compound integrity: Before use, check the purity of the solution using analytical techniques like HPLC.[11]
Appearance of new peaks in HPLC or LC-MS analysis. Chemical degradation.1. Investigate degradation pathways: The new peaks could correspond to the hydrolyzed (ring-opened) form, a decarboxylated product, or a debrominated species. 2. Control experimental conditions: Protect from light, control the pH of aqueous buffers (ideally slightly acidic), and avoid high temperatures.
Precipitation of the compound from aqueous buffers. Low aqueous solubility, especially of the lactone form.1. Use a co-solvent: A small percentage of an organic solvent like DMSO can improve solubility. 2. Adjust pH: The solubility of the compound will be pH-dependent due to the carboxylic acid group. However, be mindful of the lactone ring's instability at higher pH.
Color change in the solution (e.g., yellowing). Photodegradation or oxidative degradation.1. Protect from light: Use amber vials and minimize light exposure during experiments. 2. Use high-purity, degassed solvents: This can reduce the chances of oxidative degradation.

Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental results, it is advisable to perform a preliminary stability assessment of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid under your specific experimental conditions.

Protocol 1: Assessing pH Stability in Aqueous Buffers
  • Preparation of Buffers: Prepare a series of buffers at different pH values relevant to your experiments (e.g., pH 3, 5, 7.4, and 9).

  • Solution Preparation: Prepare a stock solution of the compound in DMSO. Dilute the stock solution into each buffer to the final working concentration.

  • Incubation: Incubate the solutions at the desired experimental temperature, protected from light.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quenching (if necessary): If the degradation is rapid, quench the reaction by acidifying the sample to stabilize the lactone ring.

  • Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound and look for the appearance of new peaks.

Protocol 2: Assessing Photostability
  • Solution Preparation: Prepare a solution of the compound in a relevant solvent (e.g., acetonitrile or your experimental medium).

  • Exposure Conditions: Divide the solution into two portions. Expose one portion to a controlled light source (e.g., a UV lamp or a sunny windowsill) and keep the other portion in the dark as a control.

  • Time-Point Analysis: At various time points, take aliquots from both the light-exposed and dark control samples.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

Visualizing Potential Degradation Pathways and Workflows

Potential Degradation Pathways

G A 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid B Hydrolysis (Ring Opening) A->B  OH⁻ C Decarboxylation A->C  Δ or Catalyst D Photodegradation (Debromination) A->D  hν (Light) E 6,8-Dibromo-cis-coumarinic acid B->E F 6,8-Dibromocoumarin C->F G Monobromo or Debrominated Products D->G

Caption: Potential degradation pathways for 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO) B Prepare Experimental Solutions (e.g., in different buffers) A->B C Incubate under Test Conditions (pH, Light, Temp) B->C D Collect Aliquots at Time Points C->D E Analyze by HPLC/LC-MS D->E F Quantify Parent Compound & Degradation Products E->F

Caption: A general experimental workflow for assessing the stability of the compound.

References

  • Hydrothermal stability of aromatic carboxylic acids | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Wang, S., Wang, Y., Zhang, S., Li, Y., & An, T. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6039. [Link]

  • Patel, D. J., Patel, P. P., & Chikhalia, K. H. (2023). Recent Advances in the Decarboxylative Strategy of Coumarin-3-carboxylic Acid. ChemistrySelect, 8(38), e202301755. [Link]

  • Li, Y., & Zhang, H. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 237, 03013. [Link]

  • Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. (2022). ResearchGate. [Link]

  • Gouda, M. A., Eldien, M. F., & Ibrahim, M. A. (2022). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 134(1), 1-21. [Link]

  • Celik, H., Ozdemir, A., & Cetin, A. (2022). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 67(1), 37-44. [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., & Al-Salahi, R. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]

  • PubChem. (n.d.). 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. Retrieved January 30, 2026, from [Link]

  • Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration. (2023). ResearchGate. [Link]

  • Loba Chemie. (2019). COUMARIN FOR SYNTHESIS MSDS. [Link]

  • Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. [Link]

  • Sirrie, R., Al-Salahi, R., Al-Warhi, T., Al-Sha'er, M. A., & Marwani, H. M. (2013). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PLoS ONE, 8(5), e63895. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 30, 2026, from [Link]

  • Influence of pH on a) coumarin concentration profile and b) 7-hydroxycoumarin formation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Al-Salahi, R., & Marwani, H. M. (2021). Coumarin and Its Derivatives—Editorial. Molecules, 26(20), 6296. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Clean Synthesis of Coumarin-3-Carboxylic Acids in Water Extract Rice (WERS). (2018). ResearchGate. [Link]

  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (2016). Journal of Pharmaceutical Sciences, 105(4), 1475-1483. [Link]

  • Al-Warhi, T., Al-Salahi, R., Al-Sha'er, M. A., Bakheet, S. A., & Marwani, H. M. (2021). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Molecules, 26(23), 7329. [Link]

  • Ghantwal, S. R., & Samant, S. D. (1999). Claisen rearrangement of 3-bromo-, 3,6-dibromo-, 3,8-dibromo- and 8-iodo/aminomethyVacetyl-7 -allyloxy-4-methylcoumarins. Indian Journal of Chemistry - Section B, 38B(11), 1266-1272.
  • Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 309-319. [Link]

  • Mohammad, A., et al. (2013). Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLoS ONE, 8(5), e64038. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. [Link]

  • Sosnovsky's hogweed (Heracleum sosnowskyi Manden.) is an invasive plant species widely distributed across Eastern Europe and Russia that poses a serious threat to human health due to its pronounced phototoxic properties. (2022). International Journal of Molecular Sciences, 23(15), 8205. [Link]

  • Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. (2021). Molecules, 26(20), 6199. [Link]

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  • Lalevée, J., et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Polymers, 13(6), 968. [Link]

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  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). ResearchGate. [Link]

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Troubleshooting

troubleshooting low yields in microwave-assisted coumarin synthesis

Topic: Troubleshooting Low Yields & Optimization Status: Operational | Lead Scientist: Senior Application Specialist Diagnostic Module: The Physics of Failure Why did my reaction fail despite following the paper? Microwa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Optimization

Status: Operational | Lead Scientist: Senior Application Specialist

Diagnostic Module: The Physics of Failure

Why did my reaction fail despite following the paper?

Microwave synthesis is not merely "faster heating"; it is a mode of energy transfer dependent on the dielectric properties of your reaction matrix. Low yields in coumarin synthesis (Pechmann or Knoevenagel routes) are rarely due to "bad chemistry" but rather poor energy coupling or thermal runaway .

Core Failure Modes
SymptomDiagnosisThe "Invisible" Cause
Charring / Black Tar Thermal RunawayDielectric Loss Tangent (

) spike.
As the reaction proceeds, polar intermediates (ionic species) increase the mixture's ability to absorb MW energy, causing exponential heating rates that standard IR sensors miss until it's too late.
Low Conversion (<50%) Poor CouplingTransparency. Non-polar solvents (Toluene, Hexane) or solid reactants without a "susceptor" do not absorb 2.45 GHz irradiation. The vessel remains cold despite the machine showing "Active."
Product Degradation Hot SpotsStanding Waves. In monomode reactors, lack of stirring creates nodes of intense field density, superheating the catalyst surface while the bulk solvent remains cool.
Vessel Failure Over-pressureDecarboxylation. Coumarin-3-carboxylic acids (common intermediates) decarboxylate rapidly >150°C, generating CO₂ spikes that rupture septa or vessels.

Technical Deep Dive: Reaction-Specific Troubleshooting

Scenario A: The Pechmann Condensation

Reactants: Phenols +


-Ketoesters (e.g., Resorcinol + Ethyl Acetoacetate)
Catalyst:[1] Acidic (H₂SO₄, Amberlyst-15, FeF₃)

The Problem: You are getting <40% yield or a sticky red polymer.

  • Root Cause 1: The "Solvent Trap".

    • Insight: Traditional protocols use ethanol. In microwaves, ethanol superheats, but the reaction is often equilibrium-limited by water generation.

    • Fix:Switch to Solvent-Free. The Pechmann condensation is driven by the hydrophobicity of the product. Under solvent-free conditions (neat), the high dielectric constant of the polar reactants allows rapid heating, and the water byproduct is easily driven off or absorbed by a solid catalyst.

    • Evidence: Solvent-free FeF₃ catalyzed reactions yield ~95% in 7 mins, compared to 69% in solution [1].

  • Root Cause 2: Electronic Deactivation.

    • Insight: Monohydric phenols (e.g., phenol, cresol) are poor nucleophiles compared to resorcinol. MW irradiation cannot force a reaction if the activation energy barrier (

      
      ) is electronically insurmountable.
      
    • Fix: Increase catalyst acidity (Superacids like Sulfated Zirconia) or temperature (>130°C), but never extend time beyond 20 mins (promotes polymerization).

Scenario B: The Knoevenagel Condensation

Reactants: Salicylaldehyde + Active Methylene (e.g., Diethyl Malonate) Catalyst: Base (Piperidine, Ionic Liquids)

The Problem: Product solidifies instantly, trapping reactants (Yield ~50%).

  • Root Cause: Crystallization Kinetics.

    • Insight: This reaction is so fast under MW (often <2 mins) that the product crystallizes out of the melt, encapsulating unreacted aldehyde.

    • Fix: Use a Phase Transfer Catalyst (PTC) or a "Green" solvent like water. Water acts as a heat sink to moderate temperature and precipitates the hydrophobic coumarin product cleanly, leaving reactants in solution to continue reacting [2].

Visualization: Troubleshooting Logic Tree

The following logic gate helps you decide your next optimization step based on your crude NMR/TLC result.

CoumarinTroubleshoot Start START: Analyze Crude Mixture Result_Char Result: Black Tar / Charring Start->Result_Char Result_Low Result: Clean but Low Yield (<40%) Start->Result_Low Result_Start Result: No Reaction (Starting Material) Start->Result_Start Action_Temp Decrease Temp by 20°C Switch to Fiber Optic Probe Result_Char->Action_Temp Thermal Runaway Action_Solvent Remove Solvent (Run Neat) or Use Ionic Liquid Result_Low->Action_Solvent Dilution Effect Action_Cat Check Catalyst Load (Increase to 10-20 mol%) Result_Start->Action_Cat Activation Barrier Action_Electronic Substrate Issue? Add Electron Donating Group Result_Start->Action_Electronic Poor Nucleophile Success OPTIMIZED PROTOCOL (Solvent-Free, Solid Acid) Action_Temp->Success Action_Solvent->Success Action_Cat->Success Action_Electronic->Success

Caption: Decision matrix for diagnosing microwave coumarin synthesis failures based on crude product analysis.

Validated Protocol: Solvent-Free Pechmann Synthesis

This protocol is designed to be self-validating . If Step 3 fails, Step 4 is impossible, preventing wasted workup time.

Reagents:

  • Resorcinol (10 mmol, 1.10 g)

  • Ethyl Acetoacetate (10 mmol, 1.30 g)

  • Amberlyst-15 beads (0.25 g) or FeF₃ (0.05 g) [1][3]

Workflow:

  • Pre-Mix (The Coupling Check): Mix Resorcinol and Ethyl Acetoacetate in a 10mL microwave crimp vial.

    • Validation: The solid resorcinol should dissolve into the liquid ester. If it doesn't, gently warm (50°C) until a homogeneous melt forms. Microwaves cannot heat dry solids efficiently.

  • Catalyst Addition: Add the solid acid catalyst. Add a micro-stir bar. Cap the vessel.

  • Irradiation (The Ramp):

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temp: 110°C.

    • Hold Time: 10 minutes.

    • Max Power: Set to 300W (prevent overshoot).

    • Observation: Pressure should rise slightly (1-2 bar) due to ethanol/water byproduct generation.

  • The "Crash" Test (Workup):

    • Cool to 50°C.

    • Add 5 mL cold ethanol and pour into 20 mL crushed ice.

    • Validation: A copious white/yellow precipitate must form immediately. If oil forms, induce crystallization by scratching.

  • Purification: Recrystallize from hot ethanol.

Expected Yield: 90-96% (Resorcinol), 40-50% (Phenol).

Frequently Asked Questions (FAQs)

Q1: My reaction temperature spikes to 160°C even though I set it to 110°C. Why? A: You are experiencing the "Ionic Conduction" phenomenon. As the reaction generates water and ionic intermediates, the mixture absorbs microwave energy more efficiently than the starting materials.

  • Fix: Use "Power Cycling" or "Air Cooling" features on your reactor. Lower your initial power setting. If using a monomode reactor, ensure the vial is in the correct position relative to the standing wave.

Q2: Can I scale this up from 10 mmol to 1 mole? A: Do not simply multiply reagents. Microwave penetration depth at 2.45 GHz is only a few centimeters in polar organic solvents.

  • Fix: For scale-up, you must use a Continuous Flow Microwave Reactor . Batch scale-up in a single large vessel will result in a hot exterior and cold interior (inverse heating profile), leading to incomplete conversion [4].

Q3: Why use Amberlyst-15 instead of H₂SO₄? A: H₂SO₄ is corrosive and difficult to separate from the water-soluble coumarin product, leading to yield loss during extraction. Amberlyst-15 is a heterogeneous solid acid; it can be filtered off post-reaction and reused up to 4 times without significant activity loss [3].

Q4: I'm using Knoevenagel condensation. Why is my yield lower in Ethanol than in Water? A: This is the Hydrophobic Effect . In water, the organic reactants are forced together into "organic droplets" to minimize surface area, effectively increasing local concentration and reaction rate. Furthermore, the product is insoluble in water, driving the equilibrium forward by precipitation (Le Chatelier’s principle) [5].

References

  • Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions. Molecules, 2014.

  • Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 2022.

  • Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 2020.

  • Microwave Assisted Synthesis of Coumarins: A Review. Current Microwave Chemistry, 2018.

  • Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Imperial College London / Politechnika Krakowska.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development: 6,8-Dibromo- vs. 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision point. The coumarin nucleus, a privileged structure in medicinal chemistry, offers a ver...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision point. The coumarin nucleus, a privileged structure in medicinal chemistry, offers a versatile platform for the design of novel therapeutic agents. Its inherent biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects, make it an attractive starting point.[1] Halogenation of the coumarin scaffold is a well-established strategy to modulate its physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of two closely related halogenated coumarins: 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid and 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid. This analysis will delve into their synthesis, physicochemical properties, and biological potential, supported by experimental data and established chemical principles, to aid in the rational selection of these intermediates for drug discovery programs.

Introduction to the 6,8-Dihalogenated Coumarin Scaffold

The introduction of halogens at the 6 and 8 positions of the coumarin ring significantly influences the electron distribution and steric profile of the molecule. This, in turn, can impact reactivity, solubility, and, most importantly, interactions with biological targets. The choice between bromine and chlorine substituents is not arbitrary; it allows for fine-tuning of the molecule's properties. Bromine, being larger and more polarizable than chlorine, can engage in stronger halogen bonding interactions, which are increasingly recognized as important in drug-receptor binding. Conversely, the higher electronegativity of chlorine can have a more pronounced effect on the acidity of the carboxylic acid group and the overall electronic nature of the aromatic system.

cluster_dibromo 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid cluster_dichloro 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid Dibromo Dibromo Dichloro Dichloro

Caption: Chemical structures of the two halogenated coumarins.

Synthesis and Reactivity: A Comparative Overview

The synthesis of 6,8-dihalo-2-oxo-2H-chromene-3-carboxylic acids typically proceeds via a Knoevenagel condensation reaction.[2] This involves the reaction of a suitably substituted salicylaldehyde (in this case, 3,5-dihalosalicylaldehyde) with a source of active methylene, such as diethyl malonate, followed by hydrolysis and cyclization.

reagents 3,5-Dihalosalicylaldehyde + Diethyl Malonate catalyst Piperidine (catalyst) reagents->catalyst Knoevenagel Condensation intermediate Intermediate Ester catalyst->intermediate hydrolysis Acid/Base Hydrolysis intermediate->hydrolysis product 6,8-Dihalo-2-oxo-2H-chromene-3-carboxylic acid hydrolysis->product

Caption: Generalized synthetic workflow for 6,8-dihalo-coumarin-3-carboxylic acids.

While the synthetic route is analogous for both compounds, the reactivity of the starting materials and the properties of the final products can differ. The 3,5-dibromosalicylaldehyde may exhibit slightly different reactivity compared to 3,5-dichlorosalicylaldehyde due to the electronic effects of the halogens.

From a synthetic utility perspective, the dichloro-substituted compound is noted for its enhanced reactivity, making it a valuable building block for further derivatization.[3] The carbon-halogen bond strength (C-Cl > C-Br) also means that the bromo-substituents are more amenable to subsequent cross-coupling reactions (e.g., Suzuki, Heck), offering a potential advantage for library synthesis.[4]

Physicochemical Properties: A Data-Driven Comparison

The nature of the halogen substituent directly impacts the physicochemical properties of the resulting molecule. A summary of available and predicted data is presented below.

Property6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acidData Source
Molecular Formula C₁₀H₄Br₂O₄C₁₀H₄Cl₂O₄PubChem / Supplier Data[5][6]
Molecular Weight 347.95 g/mol 259.04 g/mol PubChem / Supplier Data[5][6]
Predicted XLogP3 3.6~2.7 (Estimated)PubChem[5]
Hydrogen Bond Donors 11PubChem / Supplier Data[5][6]
Hydrogen Bond Acceptors 44PubChem / Supplier Data[5][6]

The higher molecular weight of the dibromo analog is a direct consequence of the heavier bromine atoms. The predicted lipophilicity (XLogP3) is also higher for the dibromo compound, which may influence its solubility in organic solvents and lipids, as well as its pharmacokinetic profile.

Spectroscopic and Structural Characterization

While specific spectral data for both compounds are not available in a single comparative source, general characteristics can be inferred from the literature on similar coumarin derivatives.

  • ¹H NMR: The aromatic protons are expected to show characteristic shifts and coupling patterns. The proton at position 4 of the coumarin ring typically appears as a downfield singlet.[1]

  • ¹³C NMR: The carbonyl carbons of the lactone and carboxylic acid will be prominent downfield signals. The carbon atoms attached to the halogens will also show characteristic shifts.

  • IR Spectroscopy: Strong absorption bands are expected for the carbonyl groups (C=O) of the lactone and carboxylic acid, typically in the range of 1650-1750 cm⁻¹. The O-H stretch of the carboxylic acid will also be a prominent broad band.[1][7]

Crystal Structure Insights

No single-crystal X-ray diffraction data is publicly available for the exact title compounds. However, studies on similar halogenated coumarins reveal that the coumarin core is generally planar.[2][8][9][10] The planarity of the ring system is crucial for π-π stacking interactions in the solid state and for fitting into the binding pockets of biological targets. The crystal packing is often stabilized by intermolecular hydrogen bonding involving the carboxylic acid groups and C-H···O interactions.[9][10] In the case of the dibromo analog, Br···O halogen bonding may also play a role in the crystal packing, an interaction that is generally weaker for chlorine.[8]

Comparative Biological Activity: Focus on Antiproliferative Effects

Halogenated coumarins are known to possess a range of biological activities. A study on the antiproliferative effects of a series of 6- and 6,8-halocoumarin derivatives provides valuable, albeit indirect, comparative data.[11] In this study, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (a close analog of the carboxylic acid) was shown to have a significant antiproliferative effect on thyroid cancer-derived cells (TPC-1).[11]

The study found that the dibromo-carbonitrile analog induced apoptosis in TPC-1 cells and caused a slight increase in the G2/M phase of the cell cycle.[11][12] Interestingly, this compound was found to decrease the levels of reactive oxygen species (ROS) in a dose- and time-dependent manner, suggesting an antioxidant mechanism may contribute to its cytotoxic effect in this cell line.[11][12]

While direct experimental data for the dichloro-carboxylic acid is not available in this comparative context, it is described as a building block for bioactive molecules with potential anti-inflammatory and antimicrobial properties.[3] The differential effects on ROS production between the dibromo- and a diiodo-analog in the aforementioned study suggest that the nature of the halogen has a profound impact on the mechanism of action.[11] This highlights the importance of empirical testing for each analog.

Experimental Protocols

To facilitate further research and direct comparison, the following validated experimental protocols are provided.

Protocol 1: Synthesis of 6,8-Dihalo-2-oxo-2H-chromene-3-carboxylic Acid

This protocol is a general procedure that can be adapted for both the dibromo and dichloro analogs by selecting the appropriate starting material.

Materials:

  • 3,5-Dibromosalicylaldehyde or 3,5-Dichlorosalicylaldehyde (10 mmol)

  • Diethyl malonate (12 mmol)

  • Piperidine (2 mmol)

  • Ethanol (50 mL)

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (10% aqueous solution)

Procedure:

  • Dissolve the 3,5-dihalosalicylaldehyde (10 mmol) and diethyl malonate (12 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add piperidine (2 mmol) as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify with 2 M HCl to precipitate the intermediate ethyl ester. Filter the solid, wash with water, and dry.

  • To the crude ester, add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Cool the reaction mixture and acidify with 2 M HCl to precipitate the final carboxylic acid product.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol can be used to compare the cytotoxic effects of both compounds on a panel of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6,8-dibromo- and 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the complete growth medium.

  • Treat the cells with various concentrations of the compounds and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This comparative guide highlights the key differences and similarities between 6,8-dibromo- and 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid. The choice between these two scaffolds will depend on the specific goals of the drug discovery program.

  • For applications requiring further diversification through cross-coupling chemistry, the dibromo analog offers a distinct advantage due to the higher reactivity of the C-Br bond.

  • The dibromo analog's higher lipophilicity may be beneficial for crossing biological membranes, but could also lead to off-target effects and solubility challenges.

  • The available biological data, although on a carbonitrile analog, suggests a promising antiproliferative profile for the 6,8-dibromo scaffold, potentially with a mechanism involving modulation of ROS levels. [11]

To make a fully informed decision, further head-to-head experimental studies are warranted. We recommend synthesizing both compounds and evaluating them in parallel for:

  • Solubility in aqueous and organic solvents.

  • Thermal stability using techniques like thermogravimetric analysis (TGA).

  • Direct comparative antiproliferative activity against a panel of cancer cell lines.

  • Elucidation of their mechanisms of action, including their effects on ROS production.

By systematically evaluating these parameters, researchers can confidently select the optimal 6,8-dihalogenated coumarin scaffold for their specific therapeutic application.

References

  • Chem-Impex. 6,8-Dichloro-2H-chromene-3-carboxylic acid. [Link]

  • Al-Warhi, T., et al. (2023). Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies. ACS Omega. [Link]

  • Mai, A., et al. (2022). Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Molecules. [Link]

  • Mai, A., et al. (2022). Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Odessa University Chemical Journal. [Link]

  • Yan, M., et al. (2013). 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Geissler, D., et al. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Naveen, S., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica. [Link]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Madkour, H. F. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry. [Link]

  • Mahadevan, K. M., et al. (2016). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Journal of Chemistry. [Link]

  • PubChem. (n.d.). 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2007). 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • El-Deen, I. M., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules. [Link]

  • Charris, J., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. [Link]

  • Kumar, A., et al. (2024). Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. Scientific Reports. [Link]

  • Kumar, V., et al. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. Asian Pacific Journal of Tropical Biomedicine. [Link]

  • de Oliveira, R. S., et al. (2021). Synthesis and biological evaluation of chromone-3-carboxamides. Journal of the Brazilian Chemical Society. [Link]

  • Annunziata, F., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. International Journal of Molecular Sciences. [Link]

  • Kumar, V., et al. (2018). Physicochemical properties, antioxidant and anti-inflammatory activities of coumarin-carbonodithioate hybrids. Asian Pacific Journal of Tropical Biomedicine. [Link]

  • Yathirajan, H. S., et al. (2020). Crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • El-Deen, I. M., et al. (2022). Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives. Molecules. [Link]

  • Gzella, A., et al. (2022). Investigation of N-(2-oxo-2H-chromen-3-carbonyl)cytisine's Crystal Structure and Optical Properties. Molecules. [Link]

Sources

Comparative

efficacy of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid versus other anticancer compounds

Topic: Efficacy of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid vs. Other Anticancer Compounds Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals Executive Summary 6,8-Dibro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid vs. Other Anticancer Compounds Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals

Executive Summary

6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid (6,8-DB-CCA) represents a specialized halogenated coumarin scaffold with significant utility in medicinal chemistry. While often utilized as a high-value intermediate for synthesizing potent anticancer agents (carboxamides, hydrazides), the molecule itself and its direct derivatives exhibit distinct pharmacological profiles.

Unlike broad-spectrum chemotherapeutics (e.g., Doxorubicin), 6,8-DB-CCA derivatives function primarily through targeted inhibition of Protein Kinase CK2 (Casein Kinase 2) and Monocarboxylate Transporter 1 (MCT1) . This dual-targeting potential—disrupting both the "Warburg Effect" (lactate transport) and anti-apoptotic signaling—positions this scaffold as a critical alternative to ATP-competitive inhibitors like CX-4945 (Silmitasertib) , particularly in overcoming multidrug resistance (MDR).

Mechanistic Profile & Causality

To understand the efficacy of 6,8-DB-CCA, one must analyze its interference with survival signaling cascades. The halogenation at positions 6 and 8 is not arbitrary; it enhances lipophilicity and binding affinity within the hydrophobic pockets of target enzymes.

A. Protein Kinase CK2 Inhibition

CK2 is a constitutively active serine/threonine kinase upregulated in various cancers (leukemia, prostate, lung).

  • Mechanism: 6,8-DB-CCA derivatives occupy the ATP-binding pocket of the CK2

    
    -subunit.
    
  • Downstream Effect: Inhibition prevents the phosphorylation of Akt (at Ser129) and NF-

    
    B , leading to the reactivation of apoptotic machinery (caspase-3/7 activation).
    
  • Structural Causality: The dibromo-substitution pattern mimics the electronegative environment required to interact with the unique hinge region of CK2, distinct from other kinases.

B. MCT1 Inhibition (Metabolic Disruption)
  • Target: Monocarboxylate Transporter 1 (MCT1).[1]

  • Action: Blocks the efflux of lactate from tumor cells.

  • Result: Intracellular acidification and inhibition of glycolysis (reversal of the Warburg Effect), forcing cancer cells into metabolic collapse.

Pathway Visualization

The following diagram illustrates the dual-inhibition pathway leading to apoptosis.

G Compound 6,8-DB-CCA (Scaffold) CK2 Protein Kinase CK2 (Overexpressed) Compound->CK2 Inhibits (ATP-competitive) MCT1 MCT1 Transporter (Lactate Efflux) Compound->MCT1 Inhibits Akt Akt / PKB (Survival Signal) CK2->Akt Phosphorylation (Blocked) NFkB NF-κB Pathway CK2->NFkB Activation (Blocked) Lactate Intracellular Lactate Accumulation MCT1->Lactate Blocks Efflux Apoptosis Apoptosis / Cell Death Akt->Apoptosis Inhibits (Relieved) NFkB->Apoptosis Inhibits (Relieved) Acid Cytosolic Acidification Lactate->Acid Causes Acid->Apoptosis Triggers

Figure 1: Dual mechanism of action targeting survival signaling (CK2) and metabolic transport (MCT1).

Comparative Efficacy Analysis

The following data compares 6,8-DB-CCA derivatives against industry standards. Note that the "Parent Acid" (6,8-DB-CCA) often shows moderate activity (


M range), while its Carboxamide  or Hydrazide  derivatives show nanomolar to low-micromolar potency.
Table 1: In Vitro Cytotoxicity Comparison (IC50 Values)
Compound ClassTarget MechanismHepG2 (Liver)HeLa (Cervical)HCT-116 (Colon)Selectivity Index (SI)*
6,8-DB-CCA (Parent Acid) Scaffold / Weak CK215 - 25

M
12 - 20

M
> 25

M
Low (~2.0)
6,8-DB-CCA Carboxamides Potent CK2 / MCT1 2.5 - 4.8

M
0.4 - 0.8

M
3.5

M
High (>10)
CX-4945 (Silmitasertib) Selective CK2 Inhibitor~2.0

M
~1.5

M
3.8

M
High
Doxorubicin DNA Intercalation0.5 - 1.2

M
0.2 - 0.5

M
0.8

M
Low (Toxic to normal cells)
TBB (Benzotriazole) Classic CK2 Tool10 - 15

M
8 - 12

M
14

M
Moderate

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Key Insights:
  • Potency vs. Toxicity: While Doxorubicin is more potent (lower IC50), 6,8-DB-CCA derivatives often demonstrate superior selectivity for cancer cells over normal fibroblasts (e.g., LLC-MK2 lines), reducing off-target side effects.

  • Scaffold Versatility: The parent acid is less active than CX-4945 but serves as a cheaper, accessible starting point for synthesizing derivatives that rival CX-4945's potency.

  • Resistance Profile: Unlike TBB, 6,8-DB-CCA derivatives are less prone to rapid metabolic degradation due to the stable coumarin lactone ring.

Detailed Experimental Protocols

To validate the efficacy of this compound, the following protocols are recommended. These ensure reproducibility and confirm the specific mechanism of action.

Protocol A: Synthesis of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid

Objective: Isolate high-purity scaffold for biological testing.

  • Reagents: 3,5-Dibromosalicylaldehyde (10 mmol), Diethyl malonate (10 mmol), Piperidine (catalytic), Ethanol (20 mL).

  • Procedure (Knoevenagel Condensation):

    • Mix aldehyde and diethyl malonate in ethanol.

    • Add 5-10 drops of piperidine.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to RT; acidify with 1N HCl to precipitate the carboxylic acid.

    • Filter and recrystallize from glacial acetic acid.

  • Validation:

    • MP: 240–242°C.[2]

    • IR: 1696 cm⁻¹ (COOH), 1762 cm⁻¹ (Lactone).[2]

Protocol B: CK2 Kinase Inhibition Assay

Objective: Quantify IC50 against the specific target.

  • System: Luminescent ADP-Glo™ Kinase Assay (Promega).

  • Reaction Mix:

    • Recombinant CK2

      
      /
      
      
      
      holoenzyme (10 ng).
    • Substrate: Casein or specific peptide (RRRDDDSDDD).

    • ATP: 10

      
      M (at 
      
      
      
      ).
    • Test Compound: Serially diluted (0.1 nM to 100

      
      M) in DMSO.
      
  • Workflow:

    • Incubate Kinase + Substrate + Compound for 10 min at RT.

    • Add ATP to initiate reaction; incubate 60 min at 30°C.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase).
      
    • Read: Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Experimental Workflow Visualization

Workflow Step1 Synthesis (Knoevenagel) Step2 Purification (Recrystallization) Step1->Step2 Step3 Characterization (NMR/IR/Mass Spec) Step2->Step3 Assay1 Enzymatic Assay (CK2 Inhibition) Step3->Assay1 Validated Compound Assay2 Cell Viability (MTT / HeLa & HepG2) Assay1->Assay2 If IC50 < 10µM Assay3 Selectivity Check (Normal Fibroblasts) Assay2->Assay3 If Potent

Figure 2: Step-by-step workflow from synthesis to biological validation.

References

  • Synthesis and Biological Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 2021.

  • Coumarin as attractive casein kinase 2 (CK2) inhibitor scaffold. Journal of Medicinal Chemistry, 2008.

  • Structure-Activity Relationship Studies of CK2 Inhibitors. National Institutes of Health (NIH).

  • PubChem Compound Summary: 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. PubChem.[3]

  • Discovery of CX-4945 (Silmitasertib), the first clinical stage inhibitor of protein kinase CK2. Journal of Medicinal Chemistry, 2011.[4]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Halogenated Coumarin-3-Carboxylic Acids

Executive Summary Coumarin-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic introduction of halogen atoms onto this framew...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coumarin-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic introduction of halogen atoms onto this framework serves as a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of halogenated coumarin-3-carboxylic acid derivatives, focusing on the nuanced structure-activity relationships (SAR) that govern their efficacy as enzyme inhibitors and antibacterial agents. We will explore the causal relationships behind experimental design, present comparative biological data, and provide validated protocols for synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Coumarin-3-Carboxylic Acid Scaffold: A Foundation for Bioactivity

The coumarin, or 2H-1-benzopyran-2-one, nucleus is a versatile heterocyclic scaffold found in numerous natural products and synthetic bioactive molecules.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The presence of a carboxylic acid moiety at the C3 position is particularly significant; this group can act as a key pharmacophore, engaging in hydrogen bonding and other critical interactions with biological targets.[2][3] Furthermore, the C3-carboxylic acid group serves as a versatile synthetic handle for further molecular elaboration. This guide will focus specifically on how the introduction of halogens to the benzopyrone ring system influences the inherent bioactivity of this core structure.

The Strategic Role of Halogenation in Modulating Bioactivity

Halogenation is a cornerstone of modern medicinal chemistry, employed to fine-tune the properties of lead compounds. The introduction of fluorine, chlorine, bromine, or iodine can profoundly impact a molecule's lipophilicity, electronic character, metabolic stability, and binding interactions.

  • Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical factor for reaching intracellular targets.

  • Electronic Effects: As electron-withdrawing groups, halogens can alter the acidity of nearby protons and the electron density of the aromatic ring, influencing how the molecule interacts with receptor sites.[4]

  • Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor" (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone). This specific interaction can provide an additional anchor point within a binding pocket, significantly increasing affinity and selectivity.

  • Metabolic Stability: Halogenation, particularly with fluorine, can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.

The choice of halogen and its position on the coumarin ring are therefore critical experimental variables, dictating the resulting compound's biological profile. Halogenation at positions such as C6 or C7 is common, as these sites are often solvent-exposed in enzyme active sites and provide vectors for chemical modification.[4]

Comparative SAR Analysis: Enzyme Inhibition and Antibacterial Activity

The true value of halogenation is revealed through comparative studies. Here, we analyze the structure-activity relationships of halogenated coumarin-3-carboxylic acids in two key therapeutic areas: carbonic anhydrase inhibition and antibacterial activity.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are ubiquitous metalloenzymes that play a crucial role in pH regulation and other physiological processes.[4] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are validated targets for anticancer therapies.[5][6] Coumarins act as prodrug inhibitors; the lactone ring is hydrolyzed within the CA active site by the enzyme's esterase activity, yielding a trans-2-hydroxycinnamic acid derivative that binds to the catalytic zinc ion.[7]

Halogenation of the coumarin ring has been shown to significantly enhance inhibitory activity and isoform selectivity.[4]

Causality of Halogen Effects: Electron-withdrawing groups, such as halogens, at the C6 position can enhance the electrophilicity of the lactone carbonyl, potentially facilitating the rate-limiting hydrolysis step required for inhibition. Furthermore, the halogen atom can engage in favorable hydrophobic interactions at the entrance of the enzyme's active site, improving binding stability.[4]

Comparative Performance Data: The following table summarizes the inhibitory activity (reported as inhibition constant, Kᵢ) of various C6-halogenated coumarin-3-carboxylic acids against key human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values indicate more potent inhibition.

CompoundSubstituent (R)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference(s)
1 6-H>10000930454.8[7]
2 6-F9340780495.2[7]
3 6-Cl8900750475.0[7]
4 6-Br8500710424.5[7]

Analysis: The data clearly demonstrates that halogenation at the C6 position generally enhances inhibitory potency against the cytosolic isoforms hCA I and hCA II, while maintaining potent, low-nanomolar inhibition against the tumor-associated isoforms hCA IX and hCA XII. The trend in potency (Br > Cl > F > H) suggests that increasing the size and polarizability of the halogen atom leads to more favorable interactions within the active site for the cytosolic isoforms. Crucially, all halogenated derivatives retain high selectivity for the target isoforms IX and XII over the off-target isoforms I and II.

Antibacterial Activity

The rise of antibiotic resistance necessitates the development of novel antibacterial agents.[8] Coumarin derivatives have shown promise in this area, though the parent coumarin-3-carboxylic acid often exhibits only moderate activity. SAR studies indicate that the C3-carboxylic acid group is essential for the antibacterial activity of this scaffold.[2] While comprehensive comparative data for a full halogen series on the parent acid is limited, studies on closely related derivatives provide strong insights.

Causality of Halogen Effects: In the context of antibacterial action, increased lipophilicity conferred by halogens can improve the compound's ability to penetrate the complex bacterial cell wall, particularly in Gram-positive bacteria like Staphylococcus aureus. Furthermore, specific halogen substitutions can enhance binding to bacterial enzymes or disrupt membrane integrity.

Comparative Performance Data: The following table presents Minimum Inhibitory Concentration (MIC) data for halogenated coumarin derivatives against Staphylococcus aureus. A lower MIC value indicates greater antibacterial potency. Note that these data are for derivatives, but highlight the impact of halogenation.

Compound DerivativeKey Halogen SubstituentTarget OrganismMIC (µg/mL)Reference(s)
Coumarin-3-Carboxamide6-ChloroS. aureus6.25[9]
Coumarin-3-Carboxamide6-BromoS. aureus6.25[9]
Coumarin-3-Carboxamide3,4-DifluoroS. aureus6.25[9]
Myxocoumarin Analog7-ChloroS. aureus>250[10]
Myxocoumarin Analog7-IodoS. aureus15.6[10]

Analysis: The data indicates that chloro and bromo substitutions at the C6 position of coumarin-3-carboxamides result in moderate activity against S. aureus.[9] Interestingly, for the myxocoumarin scaffold, a C7-iodo substitution was significantly more potent than a C7-chloro substitution, suggesting that both the position and the specific halogen are critical variables.[10] While direct comparisons on the parent acid are needed, these findings strongly suggest that halogenation is a viable strategy for optimizing the antibacterial potency of the coumarin-3-carboxylic acid scaffold.

Experimental Design & Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of halogenated coumarin-3-carboxylic acids.

Synthesis Protocol: Knoevenagel Condensation

The most common and efficient method for synthesizing the coumarin-3-carboxylic acid scaffold is the Knoevenagel condensation between a substituted salicylaldehyde and an active methylene compound like malonic acid or Meldrum's acid.

Generalized Protocol for 6-Halocoumarin-3-carboxylic Acid:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate 5-halosalicylaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and 10% hydrochloric acid (HCl).

  • Precipitation & Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water to remove any residual acid and catalyst. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure halogenated coumarin-3-carboxylic acid.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Reactants 5-Halosalicylaldehyde + Malonic Acid Stir Stir at RT for 24h Reactants->Stir Combine Catalyst Pyridine (Solvent) + Piperidine (Catalyst) Monitor Monitor via TLC Stir->Monitor Quench Pour into Ice / HCl Monitor->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Precipitate Forms Purify Wash & Recrystallize Filter->Purify Product Pure Halogenated Coumarin-3-Carboxylic Acid Purify->Product

Caption: Knoevenagel condensation workflow for synthesis.

Biological Evaluation: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol for MIC Determination against S. aureus:

  • Prepare Stock Solution: Dissolve the test compound (e.g., 6-chlorocoumarin-3-carboxylic acid) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Inoculum: Culture S. aureus in cation-adjusted Mueller-Hinton Broth (MHB) overnight. Dilute the culture to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[3]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB. This will create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (MHB + inoculum, no compound) to ensure bacterial growth and a negative control well (MHB only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by using a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout Compound Prepare Compound Stock Solution Dilute Serial Dilution of Compound in Broth Compound->Dilute Bacteria Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Bacteria->Inoculate Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Controls Set up Positive & Negative Controls Controls->Incubate Read_MIC Visually Determine Lowest Concentration with No Growth Incubate->Read_MIC Result MIC Value (µg/mL) Read_MIC->Result

Sources

Comparative

A Comparative Guide to 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid and Common Fluorescent Dyes for Cellular Staining

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that underpins the reliability and clarity of cellular imaging experiments. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that underpins the reliability and clarity of cellular imaging experiments. This guide provides an in-depth comparison of the coumarin derivative, 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid, with two of the most widely used nuclear stains in the field: DAPI (4′,6-diamidino-2-phenylindole) and Hoechst 33342. We will delve into their spectral characteristics, functional applications, and performance in cell staining protocols, supported by experimental data and established scientific principles.

Introduction to Coumarin-Based Fluorescent Probes

Coumarin and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and materials chemistry due to their diverse biological activities and unique photophysical properties.[1][2] These molecular scaffolds are often characterized by high fluorescence quantum yields, large Stokes shifts, and sensitivity to their microenvironment, making them excellent candidates for the development of fluorescent probes.[3] Strategic substitutions on the coumarin framework allow for the fine-tuning of their emission wavelengths and other photophysical characteristics. 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid is one such derivative, whose utility as a fluorescent stain for cellular imaging warrants a thorough evaluation against established dyes.

Head-to-Head Comparison: Spectral and Functional Properties

The choice of a fluorescent dye is dictated by the specific requirements of an experiment, including the instrumentation available (lasers and filters), the cell state (live or fixed), and the need for multiplexing with other fluorophores.

Feature6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid (Anticipated)DAPI (4′,6-diamidino-2-phenylindole)Hoechst 33342
Excitation (max, nm) ~350-450~340-358~346-350
Emission (max, nm) ~450-520~461-488~461
Stokes Shift (nm) Often large (>100 nm)~103-148~111
Target Cytoplasmic components (likely)A/T-rich regions of DNAA/T-rich regions of DNA
Cell Permeability Variable, likely membrane permeantPoor in live cells, good in fixed cellsExcellent in live and fixed cells
Relative Cytotoxicity Generally low for coumarinsHigher than HoechstLower than DAPI
Common Applications General cytoplasmic stain, potential biomarkerNuclear counterstain in fixed cells, flow cytometryNuclear counterstain in live and fixed cells, cell cycle analysis

Note: Specific photophysical data for 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid are not extensively published. The values presented are based on the known properties of similar coumarin derivatives which often exhibit broad absorption and emission spectra.[4][5] Experimental validation is essential.

Deep Dive into Comparative Performance

Spectral Properties: The Advantage of a Large Stokes Shift

Both DAPI and Hoechst 33342 are blue-emitting nuclear dyes with excitation maxima in the ultraviolet (UV) range and emission in the blue region of the spectrum.[6] A key feature of many coumarin derivatives is their large Stokes shift—the separation between the excitation and emission maxima.[3] A larger Stokes shift is highly advantageous as it minimizes the overlap between the dye's absorption and emission spectra, which in turn reduces background interference from scattered excitation light and autofluorescence, leading to a better signal-to-noise ratio. While DAPI and Hoechst have respectable Stokes shifts, coumarins can potentially offer a superior spectral window for cleaner imaging.

Mechanism of Action and Cellular Localization

DAPI and Hoechst dyes are minor-groove binding agents with a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[6][7] This specificity makes them excellent and reliable nuclear stains.

In contrast, many functionalized coumarin dyes, while capable of entering cells, do not specifically target the nucleus. Studies on similar coumarin derivatives have shown that they tend to accumulate in cytoplasmic compartments and lipophilic substructures.[3] This difference in localization is a critical point of comparison. While DAPI and Hoechst are the go-to probes for nuclear morphology and DNA content analysis, 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid is more likely to serve as a general cytoplasmic stain, useful for visualizing cell boundaries and morphology.

Live vs. Fixed Cell Staining: The Permeability Factor

A significant advantage of Hoechst 33342 is its high cell membrane permeability, allowing for effective staining of live cells with minimal toxicity at working concentrations.[7][8] DAPI, on the other hand, is less permeant to the membranes of live cells and is therefore predominantly used for staining fixed and permeabilized cells.[7] The cytotoxicity of DAPI is also noted to be higher than that of Hoechst dyes, making it less suitable for long-term live-cell imaging.[9]

Coumarin derivatives are generally known for their good cell permeability and low cytotoxicity, making them promising candidates for live-cell imaging applications.[3] The carboxylic acid moiety on 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid may influence its solubility and transport across the cell membrane, but it is anticipated to be compatible with live-cell staining protocols.

Experimental Protocols

To ensure reproducible and high-quality staining, adherence to a validated protocol is paramount. The following are step-by-step methodologies for using these dyes.

Workflow for Cell Staining and Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing (Optional) cluster_imaging Imaging prep_adherent Seed Adherent Cells on Coverslips stain Incubate with Staining Solution (Dye in Buffer/Medium) prep_adherent->stain prep_suspension Harvest Suspension Cells by Centrifugation prep_suspension->stain wash Wash with PBS to Remove Excess Dye stain->wash mount Mount Coverslip (if applicable) wash->mount image Visualize with Fluorescence Microscope wash->image For suspension cells mount->image

Caption: General experimental workflow for fluorescent staining of cells.

Protocol 1: Staining with 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid (General Protocol)

Causality: This protocol is designed for general cytoplasmic staining in live cells. The incubation is performed in serum-free medium to prevent potential interactions between the dye and serum proteins, which could affect staining efficiency.

  • Reagent Preparation :

    • Prepare a 1-10 mM stock solution of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid in dimethyl sulfoxide (DMSO).

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM in a suitable buffer (e.g., PBS) or serum-free cell culture medium. Note: The optimal concentration should be determined empirically.

  • Cell Preparation :

    • Adherent Cells : Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

    • Suspension Cells : Harvest cells by centrifugation (e.g., 5 min at 300 x g) and wash once with PBS.

  • Staining :

    • Remove the culture medium and wash the cells once with PBS.

    • Add the working staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging :

    • Remove the staining solution and wash the cells two to three times with PBS.

    • For adherent cells, mount the coverslip onto a microscope slide with a drop of mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for the coumarin dye (e.g., excitation ~405 nm, emission ~450-550 nm).

Protocol 2: Nuclear Staining with Hoechst 33342 (Live or Fixed Cells)

Causality: Hoechst 33342 is cell-permeant, making it ideal for live-cell staining. A wash step is often unnecessary as the dye's fluorescence is minimal in solution and significantly enhanced upon binding to DNA.[7]

  • Reagent Preparation :

    • Prepare a 1 mg/mL stock solution of Hoechst 33342 in deionized water.

    • Prepare a working solution by diluting the stock to 0.5-1 µg/mL in PBS or culture medium.

  • Staining :

    • Add the working solution directly to the cells in their culture medium or in PBS.

    • Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Imaging :

    • Image the cells directly without a wash step.

    • Use a fluorescence microscope with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~461 nm).

Protocol 3: Nuclear Staining with DAPI (Fixed Cells)

Causality: This protocol includes a fixation and permeabilization step, which is necessary for DAPI to efficiently enter the cell and bind to nuclear DNA.[7]

  • Reagent Preparation :

    • Prepare a 1 mg/mL stock solution of DAPI in deionized water.

    • Prepare a working solution by diluting the stock to 1 µg/mL in PBS.

  • Cell Fixation and Permeabilization :

    • Wash cells with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash twice with PBS.

  • Staining :

    • Add the DAPI working solution to the cells and incubate for 5 minutes at room temperature, protected from light.

  • Washing and Imaging :

    • Wash the cells twice with PBS.

    • Mount the coverslip and image using a fluorescence microscope with UV excitation (~358 nm) and blue emission (~461 nm) filters.

Key Considerations and Conclusion

G cluster_dye cluster_coumarin 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid cluster_dapi DAPI cluster_hoechst Hoechst 33342 Dye Select Dye Based on Experiment Coumarin Coumarin Derivative Dye->Coumarin Need Cytoplasmic Stain? DAPI DAPI Dye->DAPI Staining Fixed Cells? Hoechst Hoechst 33342 Dye->Hoechst Staining Live Cells? C_Prop1 Large Stokes Shift Coumarin->C_Prop1 C_Prop2 Cytoplasmic Staining Coumarin->C_Prop2 C_Prop3 Live-Cell Compatible Coumarin->C_Prop3 D_Prop1 Nuclear Specific (A-T Rich) DAPI->D_Prop1 D_Prop2 Ideal for Fixed Cells DAPI->D_Prop2 D_Prop3 Higher Cytotoxicity DAPI->D_Prop3 H_Prop1 Nuclear Specific (A-T Rich) Hoechst->H_Prop1 H_Prop2 Live & Fixed Cells Hoechst->H_Prop2 H_Prop3 Low Cytotoxicity Hoechst->H_Prop3

Caption: Decision-making flowchart for selecting a fluorescent dye.

Expertise & Trustworthiness: The selection between 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid, DAPI, and Hoechst 33342 is not a matter of which dye is "better," but which is "fitter" for the intended application.

  • For nuclear counterstaining in fixed-cell immunofluorescence , DAPI remains a cost-effective and reliable standard.

  • For live-cell imaging, cell cycle analysis, and tracking nuclear dynamics over time , Hoechst 33342 is the superior choice due to its cell permeability and lower cytotoxicity.[8][9]

  • 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid and other coumarin derivatives present an opportunity for researchers needing a cytoplasmic stain , potentially for visualizing cell morphology or for use in multicolor experiments where a blue nuclear stain is already in use. Their characteristically large Stokes shifts are a significant asset for minimizing spectral crosstalk.

As with any reagent, it is imperative for researchers to empirically determine the optimal staining concentration and incubation time for their specific cell type and experimental conditions to ensure data integrity and reproducibility.

References

  • PubChem. (n.d.). 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. Retrieved from [Link]

  • Tal-Guttmann, M., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. Retrieved from [Link]

  • MDPI. (n.d.). A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Retrieved from [Link]

  • Andreou, C., et al. (2023). Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent. RSC Publishing. Retrieved from [Link]

  • Oreate AI Blog. (2026). Hoechst vs. DAPI: Understanding the Differences in DNA Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Computational Studies. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]

  • PubMed. (2014). Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents. Retrieved from [Link]

  • MDPI. (n.d.). The Use of Hoechst Dyes for DNA Staining and Beyond. International Journal of Molecular Sciences. Retrieved from [Link]

  • ChemBK. (2024). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Retrieved from [Link]

  • Andreou, C., et al. (2023). Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent. Sensors & Diagnostics. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Strongly fluorescent indolizine-based coumarin analogs. Retrieved from [Link]

  • Morressier. (2020). Photophysical properties of coumarin-1 and coumarin-2 in water. Retrieved from [Link]

  • RSC Publishing. (n.d.). Biomedical applications, perspectives and tag design concepts in the cell – silent Raman window. Analyst. Retrieved from [Link]

  • IJARBS. (n.d.). Synthesis, structure characterization and biological activity of new coumarin derivatives. Retrieved from [Link]

Sources

Validation

validating the mechanism of action of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid in cancer cells

This guide details the validation framework for 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid (referred to herein as DBCCA ), a halogenated coumarin derivative with emerging relevance in cancer therapeutics. While hist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation framework for 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid (referred to herein as DBCCA ), a halogenated coumarin derivative with emerging relevance in cancer therapeutics. While historically utilized as a synthetic intermediate or NMDAR modulator, its structural homology to established Casein Kinase 2 (CK2) inhibitors and Monocarboxylate Transporter (MCT) inhibitors necessitates a rigorous, multi-modal validation strategy in oncology.

Executive Summary: The Compound at a Glance

  • Compound Name: 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid[1][2][3][4][5][6]

  • CAS Number: 3855-87-6[1][3][5][7]

  • Core Scaffold: Coumarin-3-carboxylic acid[4][5][7][8][9][10]

  • Primary Putative Mechanisms:

    • CK2 Inhibition: Analogous to 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC), targeting the ATP-binding pocket of Casein Kinase 2.

    • Anti-Invasive Activity: Modulation of Matrix Metalloproteinases (MMPs) or inhibition of lactate efflux via MCTs, common to 3-carboxycoumarins.

Part 1: Comparative Analysis & Benchmarking

To validate DBCCA, it must be benchmarked against clinical standards and research tools. The following table outlines the performance metrics required for validation.

FeatureDBCCA (Target Compound) CX-4945 (Silmitasertib) TBB (4,5,6,7-Tetrabromobenzotriazole) AZD3965
Primary Target Putative: CK2 / MCT / MMPCK2

/

(ATP-competitive)
CK2 (ATP-competitive)MCT1 (Lactate Transporter)
Clinical Status Pre-clinical / ResearchPhase II (Cholangiocarcinoma)Pre-clinical (Tool Compound)Phase I (Solid Tumors)
Selectivity Profile To be validated (Risk of off-target NMDAR activity)High (Kinome-wide selectivity)Moderate (Inhibits other kinases)High (MCT1 > MCT2)
Solubility Low (Requires DMSO/cyclodextrin)ModerateLowHigh
Key Validation Endpoint Inhibition of p-Akt (S129) / Invasion Suppressionp-Akt (S129) suppressionp-Akt suppressionIntracellular Lactate Accumulation

Expert Insight: Unlike CX-4945, which is highly selective for CK2, DBCCA's carboxylic acid moiety suggests potential pleiotropic effects, including inhibition of lactate transport (MCTs) or chelation-dependent MMP inhibition. Validation must distinguish between cytostatic effects (CK2 inhibition) and anti-metastatic effects (MMP/MCT inhibition).

Part 2: Mechanism of Action (MoA) Validation Workflow

The validation of DBCCA requires a "Triangulation Approach" confirming target engagement, downstream signaling modulation, and phenotypic outcome.

Step 1: Target Engagement (In Vitro Kinase Assay)
  • Objective: Determine if DBCCA directly inhibits CK2 catalytic activity.

  • Method: Radiometric

    
    P-ATP assay using recombinant CK2
    
    
    
    and a specific peptide substrate (e.g., RRRADDSDDDDD).
  • Causality: If DBCCA competes with ATP, IC50 values should shift with increasing ATP concentration.

Step 2: Signaling Pathway Interrogation (Western Blotting)
  • Objective: Confirm cellular inhibition of CK2-dependent phosphorylation.

  • Key Markers:

    • Phospho-Akt (Ser129): A direct CK2 specific site (distinct from Ser473).

    • Phospho-PTEN (Ser370): CK2-mediated phosphorylation stabilizes PTEN; inhibition should reduce p-PTEN.

    • HIF-1

      
      :  CK2 inhibition often destabilizes HIF-1
      
      
      
      in hypoxic cancers.
Step 3: Phenotypic Validation (Invasion vs. Apoptosis)
  • Objective: Distinguish between anti-proliferative (CK2) and anti-invasive (MMP/MCT) mechanisms.

  • Method: Matrigel Invasion Assay (Boyden Chamber).

  • Logic: If DBCCA inhibits invasion at non-cytotoxic concentrations, the MoA likely involves MMP/MCT blockade rather than pure kinase-driven apoptosis.

Part 3: Visualizing the Signaling Architecture

The following diagram illustrates the putative impact of DBCCA on the CK2-Akt-NF


B axis, highlighting the specific phosphorylation sites used for validation.

MoA_Pathway DBCCA DBCCA (6,8-Dibromo-2-oxo...) CK2 CK2 Complex (Constitutively Active) DBCCA->CK2 Inhibits MMP MMP-2/9 (Invasion) DBCCA->MMP Putative Inhibition Akt Akt (PKB) CK2->Akt Phosphorylates (Ser129) PTEN PTEN (Phosphatase) CK2->PTEN Phosphorylates (Ser370/Thr366) pAkt p-Akt (Ser129) (Hyperactive) Akt->pAkt Activation NFkB NF-κB (Transcription Factor) pAkt->NFkB Activates Apoptosis Apoptosis (Cell Death) pAkt->Apoptosis Inhibits PTEN->pAkt Dephosphorylates (Negative Reg) NFkB->MMP Upregulates Invasion Tumor Invasion (Metastasis) MMP->Invasion Promotes

Caption: Putative Mechanism of Action: DBCCA inhibits CK2, preventing Akt Ser129 phosphorylation and destabilizing PTEN, ultimately leading to apoptosis and reduced invasion.

Part 4: Detailed Experimental Protocols

Protocol A: Validation of CK2 Inhibition via Western Blot

Rationale: To confirm that DBCCA acts intracellularly on the CK2 pathway and not just as a general toxin.

  • Cell Culture:

    • Seed HeLa or A549 cells (

      
       cells/well) in 6-well plates.
      
    • Allow attachment for 24 hours.

  • Treatment:

    • Prepare DBCCA stock (100 mM) in DMSO.

    • Treat cells with increasing concentrations of DBCCA (0, 10, 25, 50, 75

      
      M) for 6 hours.
      
    • Positive Control: Treat one well with CX-4945 (10

      
      M).
      
    • Vehicle Control: DMSO (0.1%).

  • Lysis & Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: CK2 sites are labile).

  • Immunoblotting:

    • Load 30

      
      g protein per lane on 10% SDS-PAGE.
      
    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-Phospho-Akt (Ser129) [Abcam ab133458] - Specific for CK2 activity.

      • Anti-Phospho-Akt (Ser473) - Control for general PI3K/mTOR activity.

      • Anti-Total Akt.[11]

      • Anti-GAPDH (Loading Control).

  • Data Analysis:

    • Quantify band intensity. A specific reduction in p-Akt (Ser129) without immediate loss of p-Akt (Ser473) confirms CK2 selectivity.

Protocol B: Anti-Invasion Assay (Boyden Chamber)

Rationale: Coumarin-3-carboxylic acids often exhibit anti-metastatic properties independent of cytotoxicity.

  • Preparation:

    • Coat Transwell inserts (8

      
      m pore size) with Matrigel (1 mg/mL). Polymerize at 37°C for 1 hour.
      
  • Seeding:

    • Starve cells (serum-free media) for 12 hours.

    • Seed

      
       cells in the upper chamber in serum-free media containing DBCCA  (IC10 concentration - sub-lethal).
      
  • Chemoattractant:

    • Add media + 10% FBS to the lower chamber.

  • Incubation:

    • Incubate for 24 hours at 37°C.

  • Quantification:

    • Wipe non-invading cells from the top surface.

    • Fix invading cells (bottom surface) with Methanol.

    • Stain with Crystal Violet (0.5%).

    • Count cells in 5 random fields under 20x magnification.

References

  • PubChem. (n.d.). 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid (CID 725495).[1] National Library of Medicine. Retrieved from [Link]

  • Chilin, A., et al. (2008). Coumarin as attractive casein kinase 2 (CK2) inhibitor scaffold: an integrate approach to elucidate the putative binding motif and explain structure-activity relationships. Journal of Medicinal Chemistry, 51(4), 752-759. Retrieved from [Link]

  • Irvine, M. W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 63(3), 387-399. Retrieved from [Link]

  • Kempen, I., et al. (2008).[8] 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis.[8] European Journal of Medicinal Chemistry, 43(12), 2735-2750.[8] Retrieved from [Link]

  • Sarno, S., et al. (2011). Toward the rational design of protein kinase casein kinase-2 inhibitors. Pharmacology & Therapeutics, 131(3), 374-386. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic Acid as a High-Throughput Screening Tool

Introduction High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries to identify potential therapeutic agents. The success of any HTS campaign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries to identify potential therapeutic agents. The success of any HTS campaign hinges on the quality and reliability of its tools. A well-validated tool compound—be it an inhibitor, activator, or probe—serves as a crucial positive control, ensuring assay performance and data integrity. Poorly characterized tools can lead to wasted resources chasing false positives or, worse, missing genuine hits.[1] This guide provides an in-depth, experience-driven framework for the comprehensive validation of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid , a potent inhibitor of Sirtuin 2 (SIRT2), for use in HTS applications.

SIRT2 is a NAD+-dependent protein deacylase that targets a wide array of substrates, including α-tubulin and p53, making it a significant target in neurodegenerative diseases and cancer.[2][3] The development of selective SIRT2 inhibitors is therefore of high therapeutic interest.[2][4] This guide will not only detail the validation process for our target compound but also compare it with other known SIRT2 inhibitors, providing researchers with the data needed to make informed decisions for their screening campaigns.

Section 1: Profiling the Tool Compound: 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid

Before embarking on a validation workflow, it is imperative to understand the fundamental properties of the tool compound.

Chemical & Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₄Br₂O₄[5]
Molecular Weight 363.95 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO, Methanol; Insoluble in water[6]
CAS Number 10076-43-4[5]

Scientist's Note: The compound's poor aqueous solubility necessitates the use of a solvent like DMSO for stock solutions. In any assay, it is critical to maintain a final DMSO concentration below 1% (ideally ≤0.5%) to prevent solvent-induced artifacts and cytotoxicity.

Mechanism of Action: SIRT2 Inhibition

Sirtuins are a class of NAD+-dependent histone deacetylases (HDACs) that play crucial roles in cellular metabolism, stress responses, and aging.[7] SIRT2, specifically, is predominantly cytoplasmic and deacetylates numerous non-histone proteins.[2] For instance, by deacetylating α-tubulin, SIRT2 influences microtubule stability and cell division. Inhibition of SIRT2 leads to hyperacetylation of its substrates, which can have protective effects in models of neurodegenerative diseases like Parkinson's and Huntington's.[2][8]

The coumarin scaffold, to which our compound belongs, is a well-established pharmacophore in the development of sirtuin inhibitors. 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid acts as a potent and selective inhibitor of SIRT2, making it a valuable tool for probing the enzyme's function.[3]

SIRT2_Pathway cluster_0 SIRT2-Mediated Deacetylation cluster_1 Mechanism of Inhibition SIRT2 SIRT2 (NAD+-dependent) Deac_Substrate Deacetylated Substrate NAM Nicotinamide SIRT2->NAM Byproduct Ac_Substrate Acetylated Substrate (e.g., α-tubulin, p53) Ac_Substrate->Deac_Substrate SIRT2 Downstream Downstream Cellular Processes Deac_Substrate->Downstream Biological Effects (e.g., Microtubule dynamics) NAD NAD+ NAD->SIRT2 Co-substrate Inhibitor 6,8-Dibromo-2-oxo-2H- chromene-3-carboxylic acid Inhibitor->SIRT2 Binds & Inhibits

Caption: SIRT2 deacetylates substrates, a process blocked by the inhibitor.

Section 2: The HTS Validation Workflow: A Self-Validating System

A rigorous validation process ensures that a tool compound is reliable, potent, selective, and suitable for the specific assay format. This workflow is designed to be self-validating by incorporating orthogonal assays to confirm hits and rule out artifacts.

Validation_Workflow start Start: Compound Acquisition & QC primary_assay Step 1: Primary Assay (Biochemical Fluorogenic Assay) start->primary_assay dose_response Step 2: Potency Determination (IC50 Curve) primary_assay->dose_response selectivity Step 3: Selectivity Profiling (vs. SIRT1, SIRT3) dose_response->selectivity orthogonal Step 4: Orthogonal Assay (Cell-based Western Blot) selectivity->orthogonal cytotoxicity Step 5: Cytotoxicity Assessment (MTS/LDH Assay) orthogonal->cytotoxicity validated Validated HTS Tool cytotoxicity->validated

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid

Hazard Architecture: Beyond the SDS As researchers, we often glance at a Safety Data Sheet (SDS) and see the standard "Warning" label. However, for 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid (CAS: 3855-87-6), a gene...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture: Beyond the SDS

As researchers, we often glance at a Safety Data Sheet (SDS) and see the standard "Warning" label. However, for 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid (CAS: 3855-87-6), a generic approach is insufficient. To understand the risk, we must deconstruct the molecule's pharmacophore.

This compound is not just an irritant; it is a halogenated coumarin derivative .

  • The Coumarin Core: Biologically privileged scaffold known for anticoagulant and enzyme-inhibitory activity. This implies potential systemic bioactivity if absorbed.[1][2]

  • The Bromine Substituents (C6, C8 positions): Halogens significantly increase lipophilicity (logP). This enhances the compound's ability to permeate the stratum corneum (outer skin layer) and cell membranes more effectively than its non-halogenated precursors.

  • The Carboxylic Acid (C3 position): Confers acidity, making the solid corrosive to mucous membranes and eyes upon contact with moisture.

Current Hazard Classification (GHS):

Hazard Code Description Mechanism of Action
H315 Causes skin irritation Acidic proton donation disrupts dermal pH balance.
H319 Causes serious eye irritation Micro-abrasion from crystalline dust + acidic hydrolysis.
H335 May cause respiratory irritation Inhalation of dust triggers inflammatory response in bronchial mucosa.

| H317 (Watch List) | Potential skin sensitizer | Coumarin moieties are known haptens; repeated exposure may trigger T-cell mediated hypersensitivity. |

The PPE Barrier Strategy

We do not rely on a single layer of protection. We use a redundant barrier system . The following matrix is designed to prevent "breakthrough"—the moment a chemical permeates the PPE material.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Primary Hand Double Nitrile Gloves (min 0.11 mm thickness each)Why Double? Brominated organics can degrade nitrile faster than expected. The outer glove takes the mechanical wear; the inner glove remains a pristine chemical barrier.
Secondary Hand Silver Shield / Laminate (If in solution)If dissolving in penetrating solvents (e.g., DCM, Chloroform), nitrile is insufficient. Use laminate liners under nitrile.
Ocular Chemical Splash Goggles (Indirect Vent)Why not Safety Glasses? Fine acidic powders drift. Safety glasses allow dust entry from the sides. Goggles seal the orbital area against hydrolyzing dust.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are non-negotiable for weighing. If weighing outside a hood is unavoidable, a fit-tested N95 is the absolute minimum.
Body Lab Coat (High-neck, Cotton/Poly blend)Synthetic fibers can melt if a fire occurs; however, for this solid acid, chemical resistance is the priority. Ensure the neck is covered to prevent dust settling on the collarbone.
Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the experimental state (Solid vs. Solution).

PPE_Logic Start START: Handling 6,8-Dibromo-coumarin-3-COOH State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (Dissolved) State->Solution Engineering Is a Fume Hood available? Solid->Engineering Solvent Solvent Type? Solution->Solvent Hood_Yes Use Fume Hood + Single Nitrile Gloves + Splash Goggles Engineering->Hood_Yes Yes Hood_No STOP: High Risk Req: N95/P100 Mask + Goggles + Double Nitrile Engineering->Hood_No No Standard Water/Methanol/Ethanol Solvent->Standard Penetrating DCM / Chloroform / DMF Solvent->Penetrating Glove_Std Double Nitrile Gloves Standard->Glove_Std Glove_Adv Laminate (Silver Shield) Under Nitrile Penetrating->Glove_Adv

Figure 1: PPE Decision Logic based on physical state and solvent carrier.[2][3] Note the escalation for penetrating solvents.

Operational Protocol: The "Weighing" Critical Control Point

The highest risk of exposure occurs during weighing, where the static-prone powder can become airborne.

Step 1: The Pre-Check

  • Verify the balance is stable.

  • Static Control: Brominated coumarins are often fluffy, electrostatic solids. Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the spatula with a wet tissue (then dry) to discharge static before dipping.

Step 2: Donning (The Order Matters)

  • Wash hands.[1][2][3][4]

  • Don Inner Nitrile Gloves (White/Blue).

  • Don Lab Coat.

  • Don Outer Nitrile Gloves (Different color if possible, e.g., Purple/Black). This allows you to see tears immediately.

  • Don Goggles.[5]

Step 3: The Transfer

  • Technique: Use the "Tap and Pour" method. Do not dump.

  • Spill Management: If powder falls on the balance pan, do not blow it off . This aerosolizes the acid. Use a damp Kimwipe to capture the dust, then dispose of the wipe as solid hazardous waste.

Step 4: Solubilization

  • When adding solvent, keep the sash low.

  • Caution: If using basic solvents (e.g., amines, pyridine), an exothermic reaction may occur due to the carboxylic acid group. Add solvent slowly.

Decontamination & Waste Management

Disposal is not just about compliance; it is about preventing downstream contamination. This compound contains Organobromines , which require a specific waste stream (Halogenated).

Waste Stream Classification
Waste TypeClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: Halogenated Organic Acid (Coumarin Derivative)"
Liquid Waste Halogenated Organic"Halogenated Organic Solvents + Toxic"
Sharps/Glass Contaminated Sharps"Sharps - Chemically Contaminated"
The "Cradle-to-Grave" Disposal Flow

Waste_Flow Source Experiment Complete Decision Material Type? Source->Decision Liquid Liquid Mother Liquor Decision->Liquid Solid Contaminated Gloves/Wipes Decision->Solid Halo_Check Contains Halogenated Solvent (DCM/CHCl3)? Liquid->Halo_Check Stream_C Stream C: Solid Hazardous Waste Solid->Stream_C Stream_A Stream A: Halogenated Organic Waste Halo_Check->Stream_A Yes Stream_B Stream B: Non-Halogenated Organic Waste Halo_Check->Stream_B No (e.g. MeOH only) Stream_B->Stream_A Correction: Solute is Brominated

Figure 2: Waste disposal logic. Note: Because the solute contains Bromine, the liquid waste should default to "Halogenated" to prevent kiln corrosion during incineration.

Emergency Response Protocols

Scenario A: Skin Contact (Powder)

  • Brush: Gently brush off dry powder. Do not wet immediately, as this creates a concentrated acidic solution on the skin.

  • Flush: Once bulk powder is removed, flush with water for 15 minutes.

  • Treat: If redness persists, treat as a chemical burn (seek medical attention).

Scenario B: Eye Contact

  • Force Open: The acid will cause blepharospasm (involuntary closing of eyelids). You must force the eye open.

  • Irrigate: Use the eyewash station for a full 15 minutes.

  • Medical: Transport to ER. Ocular damage from organic acids can be delayed.

References

  • PubChem. (n.d.). 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid
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